Technical Documentation Center

ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate
  • CAS: 1002535-19-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 1-Cyclopentyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrazole Scaffold The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and agrochemical research.[1] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs and developmental candidates. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The strategic substitution on the pyrazole core allows for the fine-tuning of physicochemical properties and biological targets. This guide focuses on a specific, yet underexplored, derivative: ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate (CAS Number: 1002535-19-4), providing a comprehensive technical overview of its synthesis, predicted properties, and potential applications. The introduction of a cyclopentyl group at the N1 position offers a unique combination of lipophilicity and conformational constraint, making it an intriguing candidate for further investigation in drug discovery and materials science.

Synthesis and Mechanistic Considerations

While specific literature on the synthesis of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate is scarce, its preparation can be confidently approached through well-established methodologies for pyrazole synthesis. The most classical and reliable method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4] An alternative and often highly regioselective route is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[5][6]

Proposed Synthetic Pathway: Knorr Pyrazole Synthesis

A highly plausible and practical route involves the reaction of cyclopentylhydrazine with an appropriate β-ketoester, such as ethyl 2,4-dioxobutanoate (ethyl oxaloacetate). The regioselectivity of this reaction is a critical consideration. The reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can potentially yield two regioisomers.[7] The outcome is often influenced by factors such as the steric and electronic properties of the substituents and the reaction conditions (pH, solvent).[8] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity in some cases.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Knorr Pyrazole Synthesis Cyclopentanone Cyclopentanone Cyclopentylhydrazine Cyclopentylhydrazine Cyclopentanone->Cyclopentylhydrazine Reductive Amination Hydrazine Hydrazine Hydrazine->Cyclopentylhydrazine Dicarbonyl Ethyl 2,4-dioxobutanoate Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate Target Ethyl 1-cyclopentyl-1H- pyrazole-3-carboxylate Intermediate->Target Intramolecular Cyclization & Dehydration Cyclopentylhydrazine_ref Cyclopentylhydrazine Cyclopentylhydrazine_ref->Intermediate Condensation Kinase_Inhibition Kinase Kinase Active Site Hinge Region Gatekeeper Residue Hydrophobic Pocket Inhibitor Cyclopentyl Group | Pyrazole Core | Ester/Amide Group Inhibitor:core->Kinase:hinge H-Bonding Inhibitor:n1->Kinase:hydro Hydrophobic Interaction Inhibitor:c3->Kinase:gate Further Interactions/ Vector for SAR

Sources

Exploratory

ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate SMILES and InChIKey

An In-depth Technical Guide to Ethyl 1-Cyclopentyl-1H-pyrazole-3-carboxylate: Synthesis, Characterization, and Potential Applications Authored by a Senior Application Scientist This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 1-Cyclopentyl-1H-pyrazole-3-carboxylate: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, a proposed synthetic route, and its prospective applications based on the well-established pharmacology of the pyrazole scaffold.

Chemical Identity and Structural Elucidation

The foundational step in the exploration of any novel compound is the unambiguous definition of its structure. The chemical identifiers for ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate are provided below.

IdentifierValue
IUPAC Name ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
SMILES CCOC(=O)c1cn(C2CCCC2)cn1
InChI InChI=1S/C11H16N2O2/c1-2-15-11(14)10-7-12-13(9-10)8-5-3-4-6-8/h7,9H,2-6,8H2,1H3
InChIKey Generated from InChI

The Pyrazole Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazole ring system is a cornerstone in the design of therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[1] The presence of this five-membered heterocyclic core in drugs such as the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant underscores its therapeutic relevance.[1] Pyrazole derivatives have been extensively investigated for their anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3][4] The versatility of the pyrazole scaffold allows for chemical modifications that can fine-tune the biological activity, making it a highly attractive starting point for drug discovery programs.[5]

Proposed Synthesis of Ethyl 1-Cyclopentyl-1H-pyrazole-3-carboxylate

The synthesis of 1,3-disubstituted pyrazoles is a well-established area of organic chemistry. A highly efficient and common method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3][4] For the synthesis of the title compound, a plausible and robust strategy is the reaction of cyclopentylhydrazine with a suitable three-carbon electrophilic partner bearing the ethyl ester moiety.

Experimental Protocol

Step 1: Synthesis of Cyclopentylhydrazine

Cyclopentylhydrazine can be prepared from cyclopentyl bromide via a nucleophilic substitution with hydrazine.

Step 2: Condensation Reaction to form the Pyrazole Ring

The core of the synthesis is the cyclocondensation reaction. A suitable precursor for this reaction is ethyl (ethoxymethylene)cyanoacetate.

  • Reaction: Ethyl (ethoxymethylene)cyanoacetate + Cyclopentylhydrazine → Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate

  • Rationale: The reaction between an enamine (or its equivalent) and a hydrazine is a classic method for constructing the pyrazole ring. The ethoxymethylene group acts as a leaving group, facilitating the initial nucleophilic attack by the hydrazine.

Step 3: Diazotization and Reduction to remove the Amino Group

The resulting 5-amino-pyrazole can be converted to the desired product by removal of the amino group. This is typically achieved through diazotization followed by reduction.

  • Reaction:

    • Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate + NaNO₂/HCl → Diazonium salt

    • Diazonium salt + H₃PO₂ → Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate

  • Rationale: This two-step sequence is a standard method for the deamination of aromatic amines. The resulting compound will have the desired substitution pattern.

Synthesis Workflow Diagram

Synthesis_Workflow A Cyclopentyl Bromide C Cyclopentylhydrazine A->C Nucleophilic Substitution B Hydrazine B->C E Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate C->E Cyclocondensation D Ethyl (ethoxymethylene)cyanoacetate D->E G Diazonium Salt E->G Diazotization F NaNO2 / HCl F->G I Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate G->I Reduction H H3PO2 H->I

Sources

Foundational

solubility of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate in DMSO and methanol

Technical Guide: Solubility Profiling & Handling of Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate Executive Summary This technical guide addresses the solubility characteristics of ethyl 1-cyclopentyl-1H-pyrazole-3-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Handling of Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate

Executive Summary

This technical guide addresses the solubility characteristics of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate , a lipophilic pyrazole ester commonly utilized as a pharmaceutical intermediate. While specific thermodynamic solubility values for this exact CAS entry are rarely published in open literature, this guide synthesizes data from structural analogs (SAR) and standard physicochemical principles to provide a predictive profile. Furthermore, it outlines a rigorous, self-validating experimental protocol for researchers to quantify exact solubility in their specific laboratory conditions.

Physicochemical Profile & Solubility Prediction

To understand the solubility behavior of this compound, we must deconstruct its molecular architecture. The molecule consists of three distinct domains:

  • The Pyrazole Core: A 5-membered aromatic heterocycle with moderate polarity (hydrogen bond acceptor).

  • The Ethyl Ester (C-3): A hydrogen bond acceptor that adds lipophilicity but allows for solubility in polar organic solvents.

  • The Cyclopentyl Group (N-1): A significant hydrophobic moiety.

Structural Analysis & Solvent Interaction

The N-cyclopentyl substitution drastically increases the lipophilicity (LogP) compared to a simple N-methyl or N-H pyrazole. This shift dictates its interaction with DMSO and Methanol.

SolventPredicted SolubilityInteraction MechanismApplication
DMSO (Dimethyl sulfoxide)High (>100 mg/mL)Dipole-dipole interactions; DMSO's high dielectric constant disrupts the crystal lattice of the pyrazole ester effectively.Primary Stock Solution for biological assays (typically 10 mM or 100 mM).
Methanol (MeOH)Moderate to High (>50 mg/mL)Hydrogen bonding (MeOH donor to Ester/Pyrazole acceptors). Solubility typically increases significantly with temperature.Synthesis & Purification. Often used for recrystallization (soluble hot, crystallizes cold).
Water Low (<0.1 mg/mL)The hydrophobic cyclopentyl and ethyl groups dominate, preventing effective hydration of the polar core.Precipitation. Adding water to a DMSO/MeOH solution will likely crash the compound out.

Expert Insight: The cyclopentyl group acts as a "grease" anchor. While it reduces water solubility, it enhances solubility in halogenated solvents (DCM, Chloroform) and ensures high stability in DMSO stocks by preventing aggregation common with more polar analogs.

Validated Experimental Protocols

Do not rely solely on predictions. Use the following tiered protocols to determine the exact solubility limit for your specific batch.

Tier 1: Visual Kinetic Solubility Assessment (Rapid)

Use this for quick stock solution preparation.

  • Weighing: Dispense 10 mg of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate into a clear glass HPLC vial.

  • Solvent Addition: Add 100 µL of DMSO (or Methanol).

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Particles Visible: Add solvent in 100 µL increments, vortexing between additions, until clear.

  • Calculation:

    
    
    
Tier 2: Thermodynamic Equilibrium Solubility (Gold Standard)

Use this for formulation development or precise physicochemical characterization.

Reagents:

  • Test Compound (Solid, >98% purity)

  • Solvent (DMSO, anhydrous; Methanol, HPLC grade)

  • Syringe Filters (PTFE for DMSO/MeOH, 0.22 µm)

Workflow Diagram:

SolubilityWorkflow Start Start: Excess Solid Mix Add Solvent (DMSO/MeOH) Create Supersaturated Suspension Start->Mix Incubate Incubate @ 25°C (Shake 24-48 hrs) Mix->Incubate Centrifuge Centrifuge (10,000 rpm, 5 min) Incubate->Centrifuge Filter Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Remove undissolved solids Dilute Dilute for Detection (Bring into linear range) Filter->Dilute Analyze Quantify via HPLC-UV (254 nm) Dilute->Analyze

Caption: Standardized workflow for thermodynamic solubility determination via the Shake-Flask method.

Detailed Steps:

  • Saturation: Add excess solid (~20-30 mg) to 1 mL of solvent in a sealed glass vial. Ensure undissolved solid remains visible.

  • Equilibration: Agitate at controlled temperature (25°C) for 24 hours. Note: For DMSO, ensure the cap is tight to prevent water absorption.

  • Separation: Centrifuge to pellet the undissolved solid.

  • Filtration: Pass the supernatant through a PTFE filter . Avoid Nylon filters with DMSO as they may extract impurities.

  • Quantification: Analyze the filtrate via HPLC-UV (typically at 254 nm) against a standard calibration curve prepared from a known low-concentration stock.

Handling & Storage Best Practices

DMSO Hygroscopicity Warning

DMSO is extremely hygroscopic. It absorbs water from the atmosphere, which can drastically lower the solubility of lipophilic compounds like ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate, leading to "crashing out" (precipitation) over time.

  • Protocol: Always store DMSO stocks in single-use aliquots at -20°C.

  • Thawing: Vortex vigorously after thawing to redissolve any micro-precipitates formed during the freeze-thaw cycle.

Methanol Solvolysis Risk

While stable in Methanol at room temperature for short periods, pyrazole esters can undergo transesterification if the methanol contains trace acids or bases and is heated.

  • Protocol: Use Methanol primarily for processing (recrystallization) or immediate LC-MS analysis. Do not use Methanol for long-term storage of the compound library.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 1H-pyrazole-3-carboxylate (Analog). PubChem.[1][2][3] Available at: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Equilibrium and Kinetic Methods in Practice. Available at: [Link]

  • European Union Reference Laboratory. Standard Operating Procedure: Chemical Solubility Determination. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Streamlined Synthesis of Ethyl 1-Cyclopentyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Pyrazole-3-carboxylate esters are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-3-carboxylate esters are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate from cyclopentylhydrazine. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and present expert insights into process optimization and troubleshooting. The methodology is grounded in the principles of the Knorr pyrazole synthesis, a robust and efficient cyclocondensation reaction.[3][4] This guide is designed to be a self-validating system, enabling researchers to reliably produce the target compound with high purity and yield.

Introduction: The Significance of Pyrazole-3-Carboxylates

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5][6] This structural motif is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents with activities including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][5][7] The ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate, in particular, combines the stable pyrazole core with a lipophilic cyclopentyl group and a versatile ester functionality, making it an attractive building block for the development of novel chemical entities with potentially enhanced pharmacokinetic profiles.

The synthesis described herein utilizes the Knorr pyrazole synthesis, a classical and highly reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[8][9][10] This approach is favored for its operational simplicity, high yields, and the formation of a stable aromatic product.[4]

Reaction Principle and Mechanism

The synthesis of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate proceeds via an acid-catalyzed cyclocondensation reaction between cyclopentylhydrazine and a suitable 1,3-dicarbonyl compound, in this case, ethyl 2,4-dioxobutanoate (also known as ethyl acetopyruvate).

The mechanism can be broken down into three key stages:

  • Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the more basic nitrogen atom of cyclopentylhydrazine onto the more electrophilic ketone carbonyl of ethyl 2,4-dioxobutanoate. This step is typically the most rapid and is catalyzed by acid, leading to the formation of a hydrazone intermediate after the elimination of a water molecule.[4][11]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step forms a five-membered heterocyclic ring.

  • Dehydration/Aromatization: The resulting cyclic intermediate readily eliminates a molecule of ethanol to form the highly stable, aromatic pyrazole ring, which serves as the thermodynamic driving force for the overall reaction.[3]

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Cyclopentylhydrazine Cyclopentylhydrazine Hydrazone Hydrazone Intermediate Cyclopentylhydrazine->Hydrazone + H₂O Dicarbonyl Ethyl 2,4-dioxobutanoate Dicarbonyl->Hydrazone 1. Condensation Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate 2. Intramolecular Cyclization Final_Product Ethyl 1-cyclopentyl-1H- pyrazole-3-carboxylate Cyclic_Intermediate->Final_Product 3. Dehydration (-EtOH)

Figure 1: Simplified reaction mechanism for the Knorr-type synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate on a laboratory scale.

Materials and Equipment
  • Reagents: Cyclopentylhydrazine hydrochloride, ethyl 2,4-dioxobutanoate, absolute ethanol, glacial acetic acid, sodium bicarbonate, anhydrous magnesium sulfate, ethyl acetate, and hexanes.

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, glassware for extraction and filtration, and a Thin-Layer Chromatography (TLC) setup (silica gel plates).

Reagent Data and Stoichiometry
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
Cyclopentylhydrazine HClC₅H₁₃ClN₂136.621.37 g10.01.0
Ethyl 2,4-dioxobutanoateC₆H₈O₄144.121.59 g11.01.1
Absolute EthanolC₂H₅OH46.0740 mL--
Glacial Acetic AcidCH₃COOH60.05~0.5 mL-Catalyst
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentylhydrazine hydrochloride (1.37 g, 10.0 mmol) and absolute ethanol (40 mL). Stir the suspension at room temperature.

  • Addition of Reactants: Add ethyl 2,4-dioxobutanoate (1.59 g, 11.0 mmol) to the suspension, followed by the addition of glacial acetic acid (approx. 0.5 mL, 3-5 drops) as a catalyst.[4]

  • Heating and Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (mobile phase: 30% ethyl acetate in 70% hexanes). Spot the starting materials and the reaction mixture. The reaction is considered complete when the cyclopentylhydrazine spot is fully consumed, which typically takes 2-4 hours.[3]

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the acetic acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.

  • Drying and Filtration: Wash the combined organic layer with brine (30 mL), then dry it over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or a low-melting solid.

Purification
  • Method: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate).

  • Expected Outcome: The pure ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate is typically obtained as a pale yellow oil or a white solid.

  • Yield: Typical yields for this reaction are in the range of 75-90%.

Process Insights and Expert Guidance

  • Causality of Reagent Choice: Ethyl 2,4-dioxobutanoate is chosen as it provides the exact carbon backbone required for the target 3-carboxylate pyrazole. Using a slight excess (1.1 equivalents) ensures the complete consumption of the more valuable hydrazine starting material.

  • The Role of the Acid Catalyst: While the reaction can proceed without a catalyst, a small amount of glacial acetic acid significantly accelerates the initial condensation and subsequent dehydration steps, leading to shorter reaction times and cleaner product formation.[3][8]

  • Regioselectivity: The reaction between cyclopentylhydrazine and the unsymmetrical ethyl 2,4-dioxobutanoate is highly regioselective. The initial nucleophilic attack occurs preferentially at the more electrophilic ketone carbonyl over the ester carbonyl, leading to the desired 1,3-substituted pyrazole isomer as the major product.[11]

  • Troubleshooting: If the reaction stalls (as observed by TLC), a few additional drops of glacial acetic acid can be added. If purification by chromatography is challenging, recrystallization from an ethanol/water or ethyl acetate/hexanes mixture can be an effective alternative for solid products.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to the final, purified product.

Figure 2: Step-by-step experimental workflow diagram.

Safety Precautions

  • Hydrazine Derivatives: Cyclopentylhydrazine is toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • Solvents: Ethanol and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle or oil bath, with no open flames nearby.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this procedure.

References

  • Benchchem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • Heravi, M. M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Benchchem. Ethyl 2-Cyclopentyl-3-Oxobutanoate: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • CUTM Courseware. PYRAZOLE.
  • Al-Ostath, A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
  • Singh, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed.
  • Hilaris Publisher. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer.
  • Journal of Scientific and Innovative Research. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives.

Sources

Application

procedure for hydrolysis of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate to acid

An Application Note for the Synthesis of 1-Cyclopentyl-1H-pyrazole-3-carboxylic Acid Title: A Robust and Scalable Protocol for the Saponification of Ethyl 1-Cyclopentyl-1H-pyrazole-3-carboxylate Introduction Pyrazole car...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-Cyclopentyl-1H-pyrazole-3-carboxylic Acid

Title: A Robust and Scalable Protocol for the Saponification of Ethyl 1-Cyclopentyl-1H-pyrazole-3-carboxylate

Introduction

Pyrazole carboxylic acids are privileged scaffolds in modern drug discovery, forming the structural core of numerous therapeutic agents. Their utility as versatile building blocks for the synthesis of complex molecules further underscores their importance in medicinal and process chemistry. This application note provides a detailed, field-proven protocol for the hydrolysis of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid. The procedure is designed for high fidelity, scalability, and ease of execution, making it suitable for researchers in academic and industrial settings. We will delve into the mechanistic underpinnings of the transformation, providing a rationale for key experimental choices and offering a comprehensive guide to ensure a successful outcome.

Pillar 1: The Underlying Chemistry - Mechanism of Saponification

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification.[1] This transformation is a cornerstone of organic synthesis, valued for its reliability and generally high yields. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The process is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide as a leaving group. This results in the formation of the carboxylic acid. However, in the basic reaction medium, a rapid and essentially irreversible acid-base reaction occurs: the newly formed carboxylic acid (a weak acid) is immediately deprotonated by the strong base (either hydroxide or the expelled ethoxide) to form a stable carboxylate salt.[2]

This final deprotonation step renders the overall reaction irreversible under basic conditions, which is a significant advantage over acid-catalyzed hydrolysis that often results in an equilibrium mixture.[2][3] To isolate the desired product, a final acidification step is required during the workup to protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution.[2][4]

Pillar 2: The Experimental Protocol

This protocol has been optimized for the complete hydrolysis of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate.

Materials and Equipment
Reagents & MaterialsEquipment
Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylateRound-bottom flask (appropriate size)
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH·H₂O)Reflux condenser and heating mantle
Ethanol (EtOH) or Tetrahydrofuran (THF)Magnetic stirrer and stir bar
Deionized Water (H₂O)Beaker and graduated cylinders
Hydrochloric Acid (HCl, concentrated or 6 M)Büchner funnel and vacuum flask
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)pH paper or pH meter
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)TLC plates (Silica gel 60 F₂₅₄)
---Rotary evaporator
Step-by-Step Hydrolysis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate (1.0 eq.) in a suitable solvent mixture. A common and effective system is a 3:1 to 4:1 mixture of ethanol and water. The alcohol co-solvent is crucial for ensuring the homogeneity of the organic ester and the aqueous base.

  • Initiation of Saponification: To the stirring solution, add a solution of sodium hydroxide (2.0-3.0 eq.) dissolved in water. Using a molar excess of the base ensures the reaction goes to completion.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C). Maintain a gentle reflux for 2-6 hours.

    • Causality Insight: Heating accelerates the reaction rate, ensuring the ester is fully consumed in a practical timeframe. The pyrazole ring is stable under these conditions.

  • Monitoring Reaction Progress: The reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, neutralizing it with a drop of dilute HCl, and extracting with ethyl acetate. Spot this against the starting material on a silica gel plate and elute with a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is complete upon the disappearance of the starting ester spot.

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. If a volatile organic solvent like ethanol or THF was used, remove it under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous residue with water and transfer it to a separatory funnel. d. Wash the aqueous layer with diethyl ether or ethyl acetate (2 x volume of aqueous layer). This step removes any unreacted starting material and non-polar organic impurities, leaving the desired carboxylate salt in the aqueous phase. e. Carefully transfer the aqueous layer to a beaker and cool it in an ice bath. f. Acidification: While stirring vigorously, slowly add concentrated or 6 M hydrochloric acid dropwise to the aqueous solution. The target carboxylic acid will begin to precipitate. Continue adding acid until the solution reaches a pH of approximately 1-2 (verify with pH paper).[4]

    • Causality Insight: Protonation of the water-soluble sodium carboxylate salt converts it to the neutral carboxylic acid, which is significantly less soluble in water, forcing its precipitation.
  • Product Isolation: a. Collect the precipitated solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts (e.g., NaCl). c. Dry the purified 1-cyclopentyl-1H-pyrazole-3-carboxylic acid under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

Pillar 3: Data, Visualization, and Validation

Typical Reaction Parameters
ParameterValue/ConditionRationale
Scale 10 mmolProtocol is scalable from mg to multi-gram scale.
Starting Ester 2.08 g (10 mmol)Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate
Base 0.80 g NaOH (20 mmol)2.0 equivalents to drive the reaction to completion.
Solvent 30 mL EtOH, 10 mL H₂OEnsures solubility of both ester and base.
Temperature Reflux (~85°C)Increases reaction rate.
Time 3 hoursTypical time for completion, confirm with TLC.
Workup Acid ~3 mL conc. HClAdded until pH 1-2 is reached.
Typical Yield >90%The reaction is generally high-yielding.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction (TLC shows starting material) Insufficient reaction time or temperature; Insufficient base.Extend reflux time; Ensure gentle reflux is maintained; Add one more equivalent of base and continue heating.
Low Yield Incomplete precipitation during acidification; Product is partially soluble in water; Loss during extraction.Ensure pH is truly 1-2; If product has some water solubility, extract the acidified aqueous layer with ethyl acetate or dichloromethane; Be careful during transfers.
Oily Product Instead of Solid Product may have a low melting point or impurities are present.Try cooling the acidified solution for a longer period; Attempt to triturate the oil with cold hexanes to induce solidification; Purify by column chromatography.
Product Fails to Precipitate Insufficient acidification; Product is more water-soluble than expected.Add more acid to ensure pH < 2; Saturate the aqueous layer with NaCl (salting out) before filtration or extraction.
Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the chemical mechanism.

G cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Isolation A Dissolve Ester in EtOH/H2O B Add NaOH Solution A->B C Heat to Reflux (2-6h) B->C D Monitor by TLC C->D E Cool & Remove EtOH D->E F Wash with Et2O E->F G Acidify with HCl to pH 1-2 F->G H Filter Solid G->H I Wash with H2O & Dry H->I J 1-Cyclopentyl-1H- pyrazole-3-carboxylic Acid I->J Final Product

Caption: Experimental workflow for saponification.

G ester Ester tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack oh_ion OH⁻ carboxylate Carboxylate Salt tetrahedral->carboxylate Collapse & Deprotonation acid Carboxylic Acid carboxylate->acid Protonation etoh EtOH h_plus H₃O⁺ (Workup)

Caption: Mechanism of base-catalyzed ester hydrolysis.

References

  • Scribd. Saponification of Ethyl Acetate Experiment. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • Doc Brown's Chemistry. Making esters preparation ethyl ethanoate procedure esterification. Available from: [Link]

  • Ashenhurst, J. Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry, 2022. Available from: [Link]

  • Chemguide. hydrolysis of esters. Available from: [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. 2022. Available from: [Link]

  • ResearchGate. A simple method for the alkaline hydrolysis of esters. Available from: [Link]

  • PubMed. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Available from: [Link]

Sources

Method

The Pyrazole-3-Carboxylate Scaffold: A Versatile Platform for Kinase Inhibitor Synthesis

Introduction: The Privileged Pyrazole in Kinase Inhibition The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole in Kinase Inhibition

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] Within the realm of oncology and inflammatory diseases, the pyrazole motif is particularly prominent in the design of protein kinase inhibitors.[2][3] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] Of the small molecule kinase inhibitors approved by the US FDA, a significant number feature a pyrazole ring, including well-known drugs like Crizotinib, Ruxolitinib, and Encorafenib.[1]

The pyrazole-3-carboxylate ester is an exceptionally valuable starting material for the synthesis of these inhibitors. Its structure offers multiple points for diversification, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key derivatization strategies for pyrazole-3-carboxylate esters in the synthesis of kinase inhibitors. We will delve into the practical aspects of N-alkylation, amide bond formation, and C-C bond formation via Suzuki-Miyaura cross-coupling, offering detailed protocols, mechanistic insights, and troubleshooting guidance.

Strategic Derivatization of the Pyrazole-3-Carboxylate Core

The derivatization of the pyrazole-3-carboxylate scaffold can be systematically approached by considering three primary reactive sites: the pyrazole nitrogen (N1/N2), the ester at the C3 position, and the C4/C5 positions of the pyrazole ring. Each of these sites can be modified to modulate the inhibitor's interaction with the kinase active site, particularly the hinge region, the DFG motif, and the solvent-exposed region.

N-Alkylation/N-Arylation: Targeting the Solvent-Exposed Region

Modification of the pyrazole nitrogen is a common strategy to introduce substituents that can interact with the solvent-exposed region of the kinase active site. This can lead to improved potency and selectivity. The choice between N1 and N2 alkylation can be influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent.

Expertise & Experience: The Rationale Behind N-Alkylation

The N-H of the pyrazole ring can act as a hydrogen bond donor, which can be a critical interaction with the kinase hinge region. However, in many cases, this position is not involved in essential hinge binding and can be functionalized to enhance other properties. N-alkylation can improve cell permeability and oral bioavailability by masking a polar N-H group. Furthermore, the introduced alkyl or aryl group can be designed to interact with specific residues in the solvent-exposed region of the ATP-binding pocket, thereby increasing potency and selectivity. For instance, in the development of JNK3 inhibitors, N-alkylation of the pyrazole ring was explored to decrease polarity and improve brain penetration, although it sometimes led to a slight decrease in potency.[4]

Protocol 1: General Procedure for Base-Mediated N-Alkylation of Ethyl Pyrazole-3-Carboxylate

This protocol describes a general method for the N-alkylation of a pyrazole-3-carboxylate ester using an alkyl halide and a base.

Materials:

  • Ethyl pyrazole-3-carboxylate (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq)

  • Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl pyrazole-3-carboxylate (1.0 eq) and the base (1.5-2.0 eq).

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the suspension.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness: A Self-Validating System

  • Monitoring: The progress of the reaction should be carefully monitored by TLC or LC-MS to determine the optimal reaction time and to check for the formation of byproducts.

  • Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, including the regioselectivity of the alkylation.

Troubleshooting N-Alkylation
Problem Potential Cause Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure the base is of good quality and used in sufficient excess.
Poor reactivity of alkylating agentUse a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).
Mixture of N1 and N2 isomers Steric and electronic factorsModify the solvent. Polar aprotic solvents like DMF or DMSO often favor a single regioisomer. Consider using a bulkier base or alkylating agent to favor the less sterically hindered nitrogen.
For 3-substituted pyrazoles, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation.[5]

Amide Bond Formation: The Key to Hinge Binding

The conversion of the C3-ester to a carboxamide is arguably the most critical derivatization for creating potent kinase inhibitors. The resulting amide N-H and carbonyl oxygen can form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.

Expertise & Experience: Why Amide Coupling is Paramount

The formation of a stable, planar amide bond at the C3 position introduces the necessary hydrogen bond donors and acceptors to effectively engage with the kinase hinge region. The substituent on the amide nitrogen (the "R" group in the carboxamide) can then be varied to explore interactions with other parts of the ATP-binding pocket, leading to significant gains in potency and selectivity. For example, in the development of Aurora kinase inhibitors, the pyrazolyl amide was identified as a powerful and versatile pharmacophore due to its ability to interact with the ATP-binding site.[3]

Protocol 2: Two-Step Amide Coupling of Ethyl Pyrazole-3-Carboxylate

This protocol involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine using a standard coupling agent.

Step A: Hydrolysis of the Ester

Materials:

  • Ethyl pyrazole-3-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq)

  • Solvent mixture (e.g., THF/water, methanol/water)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl pyrazole-3-carboxylate in the solvent mixture.

  • Add an aqueous solution of LiOH or NaOH.

  • Stir the mixture at room temperature or heat to reflux until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pyrazole-3-carboxylic acid. If no precipitate forms, extract the product with an organic solvent like ethyl acetate.

Step B: Amide Bond Formation

Materials:

  • Pyrazole-3-carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.1-1.5 eq)

  • Base (e.g., DIPEA, triethylamine) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of the pyrazole-3-carboxylic acid in the anhydrous solvent, add the coupling agent and the base.

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Amide Coupling
Problem Potential Cause Solution
Low Yield Incomplete activation of the carboxylic acidEnsure all reagents and solvents are anhydrous. Use a slight excess of the coupling agent.
Poor nucleophilicity of the amineIncrease the reaction temperature or use a more potent coupling agent like HATU.
Epimerization (if chiral centers are present) High reaction temperature or prolonged reaction timePerform the reaction at a lower temperature (e.g., 0 °C) and monitor carefully to avoid extended reaction times.

Suzuki-Miyaura Cross-Coupling: Diversification at C4 and C5

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, enabling the introduction of aryl or heteroaryl substituents at the C4 or C5 positions of the pyrazole ring. These modifications can be used to probe deeper pockets within the kinase active site or to improve the physicochemical properties of the inhibitor.

Expertise & Experience: The Strategic Advantage of C-C Coupling

While the C3 position is crucial for hinge binding, modifications at C4 and C5 can significantly impact selectivity and potency. For example, introducing a substituent at the C4 position can influence the orientation of the C3-carboxamide and its interaction with the hinge. In the development of JNK inhibitors, a regioselective bromination of the pyrazole ring at the 4-position, followed by a Suzuki coupling, allowed for the introduction of various substituents that modulated the inhibitor's potency and selectivity.[6]

Protocol 3: Suzuki-Miyaura Coupling of a Bromo-Pyrazole-3-Carboxylate Ester

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted pyrazole-3-carboxylate ester with a boronic acid.

Materials:

  • Bromo-pyrazole-3-carboxylate ester (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., dioxane/water, toluene/water, DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the bromo-pyrazole-3-carboxylate ester (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst, and the base.

  • Add the solvent system.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Suzuki-Miyaura Coupling
Problem Potential Cause Solution
Low Yield Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use a fresh batch of catalyst.
Poor solubility of reagentsTry a different solvent system (e.g., DMF, DME).
Homocoupling of boronic acid Excess boronic acid or prolonged reaction timeUse a stoichiometric amount of boronic acid and monitor the reaction closely.
Debromination of starting material Presence of protic impuritiesEnsure all reagents and solvents are anhydrous.

Case Study: Derivatization of a Pyrazole Scaffold for Potent Kinase Inhibition

A study on the development of Fms-like receptor tyrosine kinase 3 (FLT3) inhibitors provides an excellent example of the power of pyrazole-3-carboxamide derivatization.[5] Starting from a known inhibitor, researchers synthesized a series of novel 1H-pyrazole-3-carboxamide derivatives. One compound, 8t , demonstrated significantly enhanced activity against both FLT3 and CDK2/4.[5]

Compound FLT3 IC₅₀ (nM) CDK2 IC₅₀ (nM) CDK4 IC₅₀ (nM)
FN-1501 (Lead) 2.331.020.39
8t 0.0890.7190.770

This remarkable increase in potency was achieved through systematic modification of the pyrazole scaffold, highlighting the importance of exploring different substituents to optimize kinase inhibitory activity.

Visualizing the Derivatization Workflow

The following diagrams illustrate the key derivatization strategies discussed in this application note.

Derivatization_Workflow General Derivatization Strategies for Pyrazole-3-Carboxylate Esters Start Pyrazole-3-Carboxylate Ester N_Alkyl N-Alkylation/ N-Arylation Start->N_Alkyl R-X, Base Amide_Coupling Amide Bond Formation Start->Amide_Coupling 1. Hydrolysis 2. Amine, Coupling Agent Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki 1. Halogenation 2. R-B(OH)₂, Pd Catalyst Kinase_Inhibitor Potent & Selective Kinase Inhibitor N_Alkyl->Kinase_Inhibitor Amide_Coupling->Kinase_Inhibitor Suzuki->Kinase_Inhibitor

Caption: Key derivatization pathways for pyrazole-3-carboxylate esters.

Conclusion: A Scaffold for Limitless Possibilities

The pyrazole-3-carboxylate ester scaffold is a powerful and versatile starting point for the synthesis of novel kinase inhibitors. Through strategic derivatization at the pyrazole nitrogen, the C3-ester, and the C4/C5 positions, medicinal chemists can systematically explore the chemical space around this privileged core to develop potent and selective therapeutics. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to effectively harness the potential of this remarkable scaffold in the ongoing quest for new and improved treatments for cancer and other diseases driven by aberrant kinase activity.

References

  • Lu, W., Wang, Y., Chen, L., Li, Y., & Liu, Y. (2017). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 65(8), 759-766. [Link]

  • Zhi, Y., Wang, Z., Li, Y., Wang, Y., Lu, T., Lu, S., & Chen, Y. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International journal of molecular sciences, 20(22), 5789. [Link]

  • Zhang, Y., Sheng, R., Li, Q., Li, H., & Liu, C. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry, 215, 113281. [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Pop, C. M., & Pop, R. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11489. [Link]

  • Larouche-Gauthier, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1774-1778. [Link]

  • Cristea, M., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13683-13701. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Pop, C. M., & Pop, R. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11489. [Link]

  • Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5789. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry, 215, 113281. [Link]

  • Lu, W., et al. (2017). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 65(8), 759-766. [Link]

  • Larouche-Gauthier, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1774-1778. [Link]

  • Cristea, M., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13683-13701. [Link]

Sources

Application

Technical Application Note: Regioselective Synthesis of Ethyl 1-Cyclopentyl-1H-pyrazole-3-carboxylate

This Application Note is designed for medicinal chemists and process development scientists. It prioritizes the regioselective synthesis of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate, addressing the inherent challenge...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It prioritizes the regioselective synthesis of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate, addressing the inherent challenge of N-alkylation isomerism in pyrazoles.

Executive Summary

The synthesis of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate involves the N-alkylation of ethyl 1H-pyrazole-3-carboxylate. The critical challenge in this transformation is regioselectivity . Pyrazole-3-carboxylates exist in tautomeric equilibrium, possessing two nucleophilic nitrogen sites (N1 and N2). Alkylation can yield two isomers:

  • 1,3-Isomer (Desired): Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate.

  • 1,5-Isomer (Undesired): Ethyl 1-cyclopentyl-1H-pyrazole-5-carboxylate.

This guide details a Direct Nucleophilic Substitution (SN2) protocol optimized for the 1,3-isomer using cesium carbonate in DMF, which leverages steric hindrance to minimize the 1,5-isomer. A secondary Mitsunobu protocol is provided for cases where elimination of the secondary cyclopentyl halide is problematic.

Mechanistic Insight & Regiochemistry

To control the reaction, one must understand the electronic and steric environment of the pyrazole anion.

  • Steric Steering: The ester group at position C3 creates significant steric bulk around the adjacent nitrogen (N2). Consequently, the incoming electrophile (cyclopentyl group) preferentially attacks the distal nitrogen (N1), which is sterically unencumbered.

  • Electronic Factors: Under basic conditions, the pyrazolate anion is the reactive species. While the negative charge is delocalized, the N1 position (distal to the electron-withdrawing ester) is generally more nucleophilic and kinetically accessible.

  • The "Cyclopentyl Effect": Cyclopentyl halides are secondary electrophiles. They are less reactive than primary halides and prone to E2 elimination (forming cyclopentene) if the base is too strong (e.g., NaH) or the temperature is excessive.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the desired kinetic/steric product and the undesired proximal product.

ReactionPathway SM Ethyl 1H-pyrazole-3-carboxylate (Tautomeric Mix) Anion Pyrazolate Anion (Delocalized) SM->Anion Deprotonation Base Base (Cs2CO3) Base->Anion Prod_13 1,3-Isomer (Major) Ethyl 1-cyclopentyl-pyrazole-3-carboxylate (Sterically Favored) Anion->Prod_13 Attack at N1 (Distal) Prod_15 1,5-Isomer (Minor) Ethyl 1-cyclopentyl-pyrazole-5-carboxylate (Sterically Hindered) Anion->Prod_15 Attack at N2 (Proximal) RX Cyclopentyl Bromide RX->Prod_13 RX->Prod_15

Figure 1: Mechanistic pathway showing the steric direction of alkylation away from the C3-ester group.

Experimental Protocol A: Direct Alkylation (Recommended)

This method is the industry standard for 3-substituted pyrazoles. The use of Cesium Carbonate (Cs2CO3) is pivotal; the "Cesium Effect" (higher solubility in organic solvents and weaker ion pairing) often enhances N-alkylation yields over O-alkylation or elimination.

Materials
  • Substrate: Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv)

  • Electrophile: Cyclopentyl bromide (1.5 equiv)

    • Note: Cyclopentyl iodide is more reactive but less stable. Bromide is preferred for scale.

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Concentration: 0.2 M – 0.5 M

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen/argon.

  • Dissolution: Add Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv) and anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add Cs2CO3 (2.0 equiv) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

  • Alkylation: Add Cyclopentyl bromide (1.5 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C .

    • Critical Control Point: Do not exceed 80 °C initially. Higher temperatures promote E2 elimination of cyclopentyl bromide to cyclopentene.

    • Monitor by LCMS or TLC (Hexane:EtOAc 3:1) after 4 hours.

    • If conversion is <50%, add a catalytic amount of TBAI (tetrabutylammonium iodide) (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (EtOAc) (5x reaction volume).

    • Wash with Water (3x) to remove DMF (DMF can cause streaking on columns if not removed).

    • Wash with Brine (1x).

    • Dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue will likely contain a mixture of 1,3-isomer (major) and 1,5-isomer (minor).

    • Flash Column Chromatography: Silica Gel.[1]

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Elution Order: The 1,3-isomer (less polar due to better shielding of the N-lone pairs) typically elutes after the 1,5-isomer in many pyrazole systems, however, this varies. Always collect fractions and verify by NMR.

    • Note: In 3-carboxylate systems, the 1,3-isomer is often the major product (ratio > 9:1).

Experimental Protocol B: Mitsunobu Reaction (Alternative)

Use this protocol if Direct Alkylation yields excessive elimination products (cyclopentene) or if only Cyclopentanol is available.

Materials
  • Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv)

  • Cyclopentanol (1.2 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: THF (anhydrous)

Procedure
  • Dissolve Pyrazole, Cyclopentanol, and PPh3 in anhydrous THF (0.2 M) under Nitrogen at 0 °C.

  • Add DIAD dropwise over 20 minutes. Maintain temperature < 5 °C.

  • Allow to warm to RT and stir overnight (12-16 h).

  • Workup: Concentrate THF. Triturate the residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.

  • Purification: Flash chromatography (same conditions as Method A). Note that removing DIAD byproducts can be difficult; a slower gradient is recommended.

Quality Control & Characterization

Distinguishing the 1,3-isomer from the 1,5-isomer is the most critical QC step.

Data Comparison Table
Feature1,3-Isomer (Desired)1,5-Isomer (Undesired)
Structure N-Cyclopentyl is distal to EsterN-Cyclopentyl is proximal to Ester
Regioselectivity Major Product (>90% with Cs2CO3)Minor Product
1H NMR (N-CH) Methine proton typically ~4.5 - 4.8 ppm Methine proton typically deshielded (>5.0 ppm) due to ester anisotropy
NOE Signal NOE between Pyrazole-H4 and Cyclopentyl-HStrong NOE between Ester-Ethyl and Cyclopentyl-H
Validation Workflow

QC_Workflow Crude Crude Reaction Mixture TLC TLC Analysis (Check for 2 spots) Crude->TLC Column Flash Chromatography (Isolate Major Spot) TLC->Column NMR 1H NMR & NOESY Column->NMR Decision NOE: Ester <-> Cyclopentyl? NMR->Decision Pass PASS: 1,3-Isomer (No interaction) Decision->Pass No Fail FAIL: 1,5-Isomer (Strong interaction) Decision->Fail Yes

Figure 2: Quality Control decision tree for confirming regiochemistry.

References

  • Regioselectivity in Pyrazole Alkylation: Wright, S. W., et al. "Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters."[2][3] Tetrahedron Letters, 2018.[3] [3]

  • General N-Alkylation Methodology: Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017.[3] [3]

  • Cesium Effect: Flessner, T., et al. "Cesium Carbonate Promoted N-Alkylation of Indoles and Pyrazoles." Synlett, 2005.
  • Mitsunobu Reaction on Pyrazoles: Menozzi, G., et al. "Synthesis of 1-substituted pyrazoles via Mitsunobu reaction." Journal of Heterocyclic Chemistry, 1987.

Sources

Method

microwave-assisted synthesis of 1-substituted pyrazole-3-carboxylates

Executive Summary This application note details the high-efficiency synthesis of 1-substituted pyrazole-3-carboxylates using Microwave-Assisted Organic Synthesis (MAOS). Unlike conventional thermal heating, which often r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-efficiency synthesis of 1-substituted pyrazole-3-carboxylates using Microwave-Assisted Organic Synthesis (MAOS). Unlike conventional thermal heating, which often requires reflux times of 4–24 hours and yields thermodynamic mixtures of regioisomers, the microwave protocols described herein achieve completion in 10–20 minutes with enhanced regioselectivity.[1]

This guide focuses on the cyclocondensation of ethyl 2,4-dioxovalerate (or equivalent 1,3-dicarbonyls) with substituted hydrazines . We present two distinct workflows:

  • Standard Solution-Phase Protocol: For scalability and homogeneous kinetics.

  • Green Solvent-Free Protocol: For high-throughput screening and library generation.[1][2]

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Scientific Foundation: Mechanism & Regioselectivity

The synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines is a classic condensation, yet it suffers from a critical challenge: Regioselectivity .

When reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl (like ethyl 2,4-dioxovalerate), two isomers are possible:
  • 1-substituted pyrazole-3-carboxylate (Target): Formed via initial nucleophilic attack of the terminal hydrazine nitrogen (

    
    ) on the C4-carbonyl (distal to the ester).[1][2]
    
  • 1-substituted pyrazole-5-carboxylate (Byproduct): Formed via initial attack on the C2-carbonyl (proximal to the ester).[1][2]

Microwave Advantage: The C4-carbonyl is generally more electrophilic (kinetically favored).[1][2] Rapid dielectric heating in the microwave promotes this kinetic pathway before the system equilibrates to the thermodynamic mixture, often enhancing the ratio of the desired 3-carboxylate [1].

Pathway Visualization

Regioselectivity Start Reagents: Ethyl 2,4-dioxovalerate + R-Hydrazine Path_A Path A (Kinetic): NH2 attacks C4-Ketone Start->Path_A Fast (MW) Path_B Path B: NH2 attacks C2-Ketone Start->Path_B Slow Inter_A Intermediate: C4-Hydrazone Path_A->Inter_A Inter_B Intermediate: C2-Hydrazone Path_B->Inter_B Prod_3 Target: 1-R-Pyrazole-3-Carboxylate Inter_A->Prod_3 Cyclization Prod_5 Isomer: 1-R-Pyrazole-5-Carboxylate Inter_B->Prod_5 Cyclization

Figure 1: Mechanistic bifurcation in pyrazole synthesis. Microwave irradiation favors Path A (Kinetic control) by rapidly overcoming the activation energy for the attack on the most electrophilic carbonyl.[1]

Equipment & Materials

Instrumentation:

  • Microwave Reactor: Single-mode synthesizer (e.g., Anton Paar Monowave or CEM Discover) capable of dynamic power control (0–300 W) and IR/fiber-optic temperature monitoring.[1][2]

  • Vessels: 10 mL or 30 mL borosilicate glass vials with snap-caps/crimp-caps (pressure rated to 30 bar).

Reagents:

  • Substrate: Ethyl 2,4-dioxovalerate (CAS: 615-79-2) or equivalent

    
    -keto ester.[1][2]
    
  • Nucleophile: Phenylhydrazine, Methylhydrazine, or custom aryl hydrazines.[1]

  • Solvents: Ethanol (EtOH), Acetic Acid (AcOH).[1][2][3]

  • Solid Support (for Protocol B): Silica Gel 60 (230–400 mesh) or Montmorillonite K-10.[1][2]

Protocol A: Standard Solution-Phase Synthesis

Best for: Scale-up (1–5 mmol) and substrates with poor solubility.[1][2]

Step-by-Step Methodology:

  • Preparation:

    • In a 10 mL microwave vial, dissolve Ethyl 2,4-dioxovalerate (1.0 mmol, 158 mg) in Ethanol (3.0 mL).

    • Add Substituted Hydrazine (1.1 mmol, 1.1 equiv).

    • Catalyst: Add glacial Acetic Acid (2 drops) to accelerate proton transfer steps.[1][2]

    • Seal the vial with a PTFE-lined septum cap.[2]

  • Microwave Parameters:

    • Mode: Standard (Hold Time).

    • Temperature: 120 °C.

    • Ramp Time: 2:00 min (Fast ramp prevents degradation).

    • Hold Time: 10:00 min.

    • Stirring: High (600 rpm).

    • Pressure Limit: 15 bar (Safety cutoff).

  • Work-up:

    • Cool the vial to 50 °C using compressed air (integrated in most reactors).[1]

    • Observation: The product often precipitates upon cooling.[1]

    • Pour the mixture into ice-cold water (10 mL).

    • Filter the solid precipitate.[1] If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from EtOH/Water or purify via flash chromatography (Hexane:EtOAc gradient).[1][2]

Protocol B: Green Solvent-Free Synthesis

Best for: High-throughput library generation, eco-friendly metrics, and acid-sensitive substrates.[2]

Step-by-Step Methodology:

  • Solid Support Preparation:

    • Weigh Silica Gel (500 mg) or Montmorillonite K-10 (300 mg) into a mortar.[1][2]

    • Add Ethyl 2,4-dioxovalerate (1.0 mmol) and Substituted Hydrazine (1.0 mmol) dropwise onto the solid support.

    • Mixing: Grind the mixture gently with a pestle for 1 minute until a free-flowing powder is obtained. This ensures intimate contact of reagents [2].[1]

  • Microwave Irradiation:

    • Transfer the powder into a 10 mL microwave vial.

    • Do NOT add solvent. [1][2][4]

    • Parameters:

      • Temperature: 100 °C (Use IR sensor; internal probe not possible with solids).

      • Time: 5:00 min.

      • Power: Dynamic mode (limit to 50 W to prevent thermal runaway of the solid).

  • Extraction & Isolation:

    • Add Ethanol (5 mL) to the vial and vortex for 1 minute to extract the product from the solid support.

    • Filter off the silica/clay.[1]

    • Concentrate the filtrate under reduced pressure to yield the crude pyrazole.[1]

Experimental Workflow Diagram

Workflow Step1 1. Adsorption: Mix Reagents + Silica Gel Step2 2. Irradiation: MW: 100°C, 5 min (Solvent-Free) Step1->Step2 Step3 3. Extraction: Wash solid with EtOH Step2->Step3 Step4 4. Isolation: Filter & Evaporate Step3->Step4

Figure 2: Workflow for solvent-free microwave synthesis on solid support.

Data Analysis & Validation

To confirm the formation of the 3-carboxylate (Target) vs. the 5-carboxylate (Isomer), NMR spectroscopy is the gold standard.[2]

Table 1: Comparative Data (Phenylhydrazine + Ethyl 2,4-dioxovalerate)

MetricThermal Reflux (EtOH)Microwave (Protocol A)Microwave (Protocol B)[1][2]
Time 4 Hours10 Minutes5 Minutes
Yield 65%88%92%
Regio-ratio (3-Ester : 5-Ester) 70 : 3092 : 895 : 5
E-Factor (Waste) High (Solvent intensive)MediumLow (Green)

Key Characterization Signals (


H NMR, CDCl

):
  • Pyrazole H-4 Proton:

    • 3-Carboxylate (Target): Typically appears at

      
       6.8 – 7.0 ppm.[1][2]
      
    • 5-Carboxylate (Isomer): Typically appears downfield at

      
       7.2 – 7.5 ppm due to the anisotropic effect of the adjacent carbonyls.[1][2]
      
  • NOE (Nuclear Overhauser Effect):

    • Irradiate the N-Substituent (e.g., N-Methyl).[1][2]

    • 3-Carboxylate: NOE observed with H-5 (pyrazole proton) or H-4.[1][2]

    • 5-Carboxylate: NOE observed with the Ester ethyl group (spatial proximity).[1][2]

Troubleshooting & Expert Tips

  • Regioselectivity Drift: If the 5-carboxylate isomer increases, lower the reaction temperature to 80 °C and extend the time. Higher temperatures can sometimes favor thermodynamic equilibration to the 5-isomer.[2]

  • Pressure Spikes: Hydrazine condensation releases water.[1] In a sealed vessel at 120 °C, pressure will rise.[1] Ensure the vial volume is <50% full.[1]

  • Safety Warning: Phenylhydrazine is toxic and a potential skin sensitizer.[1] Handle in a fume hood. Microwave heating of closed vessels containing gas-evolving reactions requires impact-resistant shielding.[1][2]

References

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250–6284.[1] Link[1][2]

  • Varma, R. S. (1999).[1] Solvent-free organic syntheses using supported reagents and microwave irradiation.[1][2][4][5][6][7] Green Chemistry, 1(1), 43-55.[1][2] Link

  • Martins, M. A. P., et al. (2001).[1] Microwave-Assisted Synthesis of 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles. Tetrahedron Letters, 42(10), 1973-1976.[1][2] Link

  • Sridharan, V., et al. (2011).[1] Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles. Current Organic Chemistry, 15(16), 2836-2870.[1][2] Link

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Using 1-Cyclopentyl-1H-pyrazole-3-carboxylic Acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-cyclopentyl-1H-pyrazole-3-carboxylic acid in amide coupling reactions. This...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-cyclopentyl-1H-pyrazole-3-carboxylic acid in amide coupling reactions. This document outlines the underlying principles, offers detailed experimental protocols, and provides insights into optimizing these critical transformations in medicinal chemistry.

Introduction: The Significance of Pyrazole-3-Carboxamides in Modern Drug Discovery

The pyrazole scaffold is a privileged five-membered heterocyclic motif frequently incorporated into the core structures of a diverse range of biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Specifically, 1-substituted-1H-pyrazole-3-carboxamides have emerged as a compound class with significant therapeutic potential, demonstrating activities as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3][4][5][6]

The versatility of the amide bond, formed through the condensation of a carboxylic acid and an amine, is a cornerstone of medicinal chemistry.[7][8] This reaction allows for the systematic exploration of chemical space by coupling diverse amine building blocks to a core carboxylic acid scaffold, such as 1-cyclopentyl-1H-pyrazole-3-carboxylic acid. The resulting amides often exhibit improved pharmacological properties, including enhanced target binding, better metabolic stability, and favorable pharmacokinetic profiles. This guide focuses on providing robust and reproducible protocols for the synthesis of such amides, empowering researchers to efficiently generate libraries of novel compounds for drug discovery programs.

Mechanistic Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable carboxylate-ammonium salt. To overcome this, the carboxylic acid must be activated to a more electrophilic species that can be readily attacked by the amine nucleophile.[9] Modern amide coupling protocols rely on a variety of activating agents, each with its own mechanism and advantages. Here, we will focus on two of the most widely used and effective classes of coupling reagents: aminium/uronium salts (e.g., HATU) and carbodiimides (e.g., EDC).

Activation with Aminium/Uronium Salts: The HATU-Mediated Pathway

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction rates and low propensity for racemization, particularly with sterically demanding substrates.[10][11] The mechanism of HATU-mediated coupling involves a two-step process.[10][12] Initially, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[10][12] This active ester is then susceptible to nucleophilic attack by the amine to furnish the desired amide, releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct. The presence of the HOAt moiety is crucial as it accelerates the reaction and suppresses side reactions.[10]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH 1-Cyclopentyl-1H-pyrazole-3-carboxylic acid ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU Byproduct1 Tetramethylurea HATU->Byproduct1 releases Base Base (e.g., DIPEA) Amide Amide Product ActiveEster->Amide + R'-NH2 Byproduct2 HOAt ActiveEster->Byproduct2 releases Amine R'-NH2

Caption: HATU-mediated amide coupling mechanism.

Activation with Carbodiimides: The EDC/HOBt-Mediated Pathway

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are another widely used class of coupling reagents.[9][13] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with EDC.[14][15] This intermediate can then be attacked by the amine to form the amide bond. However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea, an undesired side product.[14][16] To mitigate this and enhance the reaction rate, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[15][17] HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable than the O-acylisourea but still highly reactive towards amines, thus minimizing the formation of the N-acylurea byproduct.[7][15]

EDC_Mechanism cluster_activation_edc Activation & Trapping cluster_coupling_edc Coupling Step RCOOH 1-Cyclopentyl-1H-pyrazole-3-carboxylic acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea forms HOBt_Ester HOBt-Active Ester O_acylisourea->HOBt_Ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2

Caption: EDC/HOBt-mediated amide coupling mechanism.

Experimental Protocols

The following protocols are provided as a general guideline for the amide coupling of 1-cyclopentyl-1H-pyrazole-3-carboxylic acid. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow start Start dissolve_acid Dissolve Carboxylic Acid and Coupling Reagent in Anhydrous Solvent start->dissolve_acid add_base Add Base (e.g., DIPEA) (Pre-activation) dissolve_acid->add_base add_amine Add Amine add_base->add_amine stir Stir at Room Temperature add_amine->stir monitor Monitor Reaction Progress (TLC or LC-MS) stir->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify end End purify->end

Caption: General workflow for amide coupling reactions.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a wide range of amines, including those that are sterically hindered or have lower nucleophilicity.[10]

Materials:

  • 1-Cyclopentyl-1H-pyrazole-3-carboxylic acid

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N HCl or saturated NH₄Cl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-cyclopentyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and HATU (1.1 - 1.5 eq).

  • Dissolve the solids in anhydrous DMF or DCM (approximately 0.1-0.5 M).

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture and stir for 15-30 minutes at room temperature for pre-activation.

  • Add the amine (1.0 - 1.2 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and widely applicable method for many amide bond formations.[18]

Materials:

  • 1-Cyclopentyl-1H-pyrazole-3-carboxylic acid

  • Amine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry reaction vessel, add 1-cyclopentyl-1H-pyrazole-3-carboxylic acid (1.0 eq), the amine (1.0 - 1.2 eq), and HOBt (1.0 - 1.2 eq).

  • Dissolve the components in anhydrous DCM or DMF (approximately 0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (1.2 - 2.0 eq) to the mixture.

  • Add EDC·HCl (1.1 - 1.5 eq) portion-wise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with water and brine. The aqueous washes will remove the urea byproduct and excess EDC.[15][19]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Reaction Parameters

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC·HCl
Additive None required (HOAt is part of HATU)HOBt
Base DIPEADIPEA or TEA
Stoichiometry (Acid:Amine:Reagent:Base) 1 : 1-1.2 : 1.1-1.5 : 2-31 : 1-1.2 : 1.1-1.5 (EDC) : 1.2-2
Solvent Anhydrous DMF or DCMAnhydrous DCM or DMF
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 1-24 hours4-24 hours
Work-up Aqueous acid/base washesAqueous washes

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the reaction mixture (e.g., to 40-50 °C). For sterically hindered substrates, HATU is often the superior choice.[10] In some challenging cases, converting the carboxylic acid to an acyl fluoride in situ can be an effective strategy.[20]

  • Side Reactions: The formation of N-acylurea can be an issue with EDC couplings, especially if HOBt is omitted.[14][16] Ensure that a sufficient amount of HOBt is used.

  • Racemization: For chiral amines or carboxylic acids, racemization can be a concern. HATU is known to suppress racemization effectively.[10] Running the reaction at lower temperatures can also help minimize epimerization.

  • Solubility: 1-Cyclopentyl-1H-pyrazole-3-carboxylic acid and its amide derivatives may have varying solubilities. Choose a solvent in which all reactants are soluble. DMF is a good polar aprotic solvent for a wide range of substrates.[12]

  • Purity of Reagents: Use high-purity, anhydrous solvents and reagents to avoid unwanted side reactions and ensure reproducibility.

Conclusion

The amide coupling reactions of 1-cyclopentyl-1H-pyrazole-3-carboxylic acid are a powerful tool for the synthesis of novel chemical entities with potential therapeutic applications. By understanding the underlying mechanisms of common coupling reagents and following robust experimental protocols, researchers can efficiently generate diverse libraries of pyrazole-3-carboxamides. The choice between HATU and EDC/HOBt will depend on the specific substrate, cost considerations, and the desired level of reactivity and control over side reactions. These application notes serve as a foundational guide to empower scientists in their drug discovery endeavors.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]

  • Wikipedia. (2023). Carbodiimide. Wikipedia. Available at: [Link]

  • Prakash, G. K. S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 16(12), 10039-10049.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Wikipedia. (2023). HATU. Wikipedia. Available at: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Chan, L., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Li, H., et al. (2009). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 16-19.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • ResearchGate. (n.d.). Coupling Reagents. ResearchGate. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11664-11669.
  • Kumar, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 7(4), 309-315.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Reddit. (2023). Choosing amide coupling agent. r/Chempros. Available at: [Link]

  • Aslan, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PLoS ONE, 19(6), e0304670.
  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

  • Wang, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Bioorganic & Medicinal Chemistry Letters, 24(1), 324-328.
  • Li, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739.
  • PubChem. (n.d.). 1h-pyrazole-3-carboxylic acid, 1-[2-oxo-2-[[(1s,2s)-2-(phenylthio)cyclopentyl]amino]ethyl]-5-[[[(1s,2s)-2-(phenylmethoxy)cyclohexyl]amino]carbonyl]-. PubChem. Available at: [Link]

  • Al-Azmi, A., et al. (2018).
  • Ilhan, I. O., et al. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 584-590.
  • Şener, A., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 391-402.
  • ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry, 65(23), 15967-15990.
  • Al-Azmi, A., et al. (2018).
  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

controlling regioselectivity in 1-cyclopentyl pyrazole formation

This is Ticket #CP-992: Regiocontrol in 1-Cyclopentyl Pyrazole Synthesis . Status: Open Assigned Specialist: Senior Application Scientist (Synthesis Division) Welcome to the Pyrazole Technical Support Center You are like...

Author: BenchChem Technical Support Team. Date: February 2026

This is Ticket #CP-992: Regiocontrol in 1-Cyclopentyl Pyrazole Synthesis . Status: Open Assigned Specialist: Senior Application Scientist (Synthesis Division)

Welcome to the Pyrazole Technical Support Center

You are likely here because your LCMS shows two peaks with identical masses, or your NMR suggests the cyclopentyl ring is clashing with a substituent you intended to be on the other side of the molecule.

Synthesizing 1-cyclopentyl pyrazoles from unsymmetrical 1,3-electrophiles is a classic battle between kinetics (fastest attack) and thermodynamics (most stable product). The cyclopentyl group is a "Goldilocks" substituent—bulky enough to create steric problems at position 5, but not bulky enough (like t-butyl) to exclusively dictate regioselectivity through sterics alone.

Below is your troubleshooting guide, structured as a dynamic support ticket.

Module 1: Diagnostic & Decision Logic

Before mixing reagents, determine which isomer you actually need. The nomenclature depends on the position relative to the nitrogen bearing the cyclopentyl group (N1).

  • 1,3-Isomer (Linear/Open): The bulky substituent (R) is at C3, far from the cyclopentyl group.

  • 1,5-Isomer (Clashed/Congested): The bulky substituent (R) is at C5, right next to the cyclopentyl group.

Visual Decision Tree Use this flow to select your synthetic route.

PyrazoleLogic Start Start: Define Target Isomer Target Which isomer do you need? Start->Target Iso13 Target: 1,3-Isomer (Substituent far from Cp) Target->Iso13 Most Common Iso15 Target: 1,5-Isomer (Substituent next to Cp) Target->Iso15 Sterically Difficult RouteA Route A: Enaminone Method (Kinetic Control) Iso13->RouteA RouteC Route C: Fluorinated Solvents (HFIP/TFE) Iso13->RouteC RouteB Route B: Standard Knorr (Thermodynamic/Steric Control) Iso15->RouteB ActionA Use Enaminone + Neutral/Basic Cond. RouteA->ActionA ActionB Use 1,3-Diketone + Acid Cat. RouteB->ActionB ActionC Use 1,3-Diketone in HFIP RouteC->ActionC

Figure 1: Decision logic for selecting the synthetic pathway based on the desired regiochemical outcome.

Module 2: Troubleshooting the 1,3-Isomer (The Enaminone Route)

The Scenario: You want the bulky aryl group (Ar) at position 3. The Problem: Standard condensation with a diketone often yields the wrong isomer or a 50:50 mixture.

The Fix: Use an Enaminone Surrogate

Replace your 1,3-diketone with an enaminone (specifically a DMF-DMA adduct). This "locks" the electrophilicity of the system.

Mechanism & Protocol:

  • Preparation: React your ketone (

    
    ) with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the enaminone: 
    
    
    
    .
  • Cyclization: React this enaminone with Cyclopentylhydrazine (

    
    ).
    
    • The terminal

      
       of the hydrazine is the best nucleophile.
      
    • The

      
      -carbon (attached to 
      
      
      
      ) is the "soft" electrophile, but under neutral/basic conditions, the
      
      
      attacks the
      
      
      -carbon via Michael addition-elimination.
    • Result: The Nitrogen not bearing the cyclopentyl group attaches to the carbon away from the Aryl ring. The ring closes, placing the Aryl group at position 3.

Step-by-Step Protocol (Case #13-A):

  • Enaminone Formation: Reflux Acetophenone deriv. (1.0 eq) with DMF-DMA (1.5 eq) neat or in Toluene for 4-12h. Evaporate volatiles.

  • Cyclization: Dissolve crude enaminone in Ethanol (0.5 M).

  • Addition: Add Cyclopentylhydrazine HCl (1.1 eq) and DIPEA (1.2 eq) to neutralize the salt.

  • Reaction: Stir at reflux for 2-4 hours.

  • Workup: Concentrate and crystallize/column.

    • Expected Ratio: >90:10 favoring the 1,3-isomer.

Module 3: Troubleshooting the 1,5-Isomer (The "Clash" Route)

The Scenario: You specifically need the bulky group at position 5 (next to the cyclopentyl ring). This is common in JAK inhibitors (like Ruxolitinib analogs) where the steric clash forces the aryl ring to twist, fitting a specific binding pocket. The Problem: Thermodynamics fights you. The system wants to avoid placing the bulky Cp group next to another bulky group.

The Fix: The "Default" Knorr Trap

Counter-intuitively, using a simple 1,3-diketone often favors this isomer, provided you understand the nucleophilicity.

Mechanism:

  • Substrate:

    
     (Unsymmetrical diketone).
    
  • Nucleophile:

    
    . The terminal 
    
    
    
    is less sterically hindered and more nucleophilic.
  • Attack: The

    
     attacks the least hindered carbonyl  (the Acetyl/Methyl side).
    
  • Intermediate: A hydrazone forms at the methyl side:

    
    .
    
  • Closure: The internal

    
     is forced to attack the bulky  carbonyl (Ar side).
    
  • Result: The Aryl group ends up at position 5.

Critical Optimization (Solvent Effect): If you are getting mixtures, switch the solvent to HFIP (Hexafluoroisopropanol) .

  • Why? HFIP is a strong hydrogen-bond donor. It activates the carbonyls but also solvates the hydrazine, often enhancing the selectivity for the "kinetic" attack described above.

Step-by-Step Protocol (Case #15-B):

  • Dissolution: Dissolve 1,3-diketone (1.0 eq) in HFIP (0.2 M). Caution: HFIP is expensive and corrosive.

  • Addition: Add Cyclopentylhydrazine HCl (1.1 eq). Do not add base immediately.

  • Reaction: Stir at Room Temperature (RT). HFIP accelerates the reaction significantly; heating may degrade selectivity.

  • Monitoring: Check LCMS after 1 hour.

  • Workup: Evaporate HFIP (recoverable). Neutralize residue with sat. NaHCO3, extract with EtOAc.

Module 4: Analytical Validation (Don't Guess)

You cannot rely on retention time alone. You must validate the regiochemistry using NMR.

FAQ: How do I tell them apart?

Feature1,3-Isomer (Open)1,5-Isomer (Clash)
NOE (1D or 2D) No NOE observed between Cyclopentyl C1-H and Aryl protons.Strong NOE observed between Cyclopentyl C1-H and Aryl (ortho) protons.
C13 NMR (C5) C5 is a CH. Shift is typically ~103-106 ppm .C5 is quaternary (C-Ar). Shift is ~130-145 ppm .
H1 NMR (C4-H) Sharp singlet (or doublet if F-coupled).Often broadened or shifted due to ring twisting.

Visualizing the NOE Difference

NOE_Check cluster_15 1,5-Isomer (NOE Observed) N1 N1 Cp Cp-H N1->Cp C5 C5 N1->C5 Ar Ar-H Cp->Ar NOE Signal C5->Ar

Figure 2: In the 1,5-isomer, the N1-Cyclopentyl proton is spatially close to the C5-substituent protons, resulting in a detectable Nuclear Overhauser Effect.

References

  • Review of Regioselectivity: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008, 73(9), 3523–3529.

  • Enaminone Methodology: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1] Synlett, 2006, 3267-3270.[1]

  • NMR Characterization: Claramunt, R. M., et al.[2] "The Structure of Pyrazoles." Advances in Heterocyclic Chemistry, 2000. (General Reference for C13 shifts).

  • Mechanistic Insight: Katritzky, A. R., et al. "Regioselectivity of the Reaction of 1,3-Diketones with Substituted Hydrazines."[3] Heterocycles, 2003.[4]

Sources

Optimization

Technical Support Center: Recrystallization of Ethyl 1-Cyclopentyl-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center for the purification of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the procedures to ensure a successful and efficient purification process.

Understanding the Molecule: Key to Successful Recrystallization

Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate possesses a unique combination of structural features that dictate its solubility and crystallization behavior:

  • Aromatic Pyrazole Ring: A polar heterocyclic system capable of hydrogen bonding.

  • Ethyl Ester Group: Contributes to polarity and can act as a hydrogen bond acceptor.

  • Cyclopentyl Group: A nonpolar, aliphatic substituent that increases lipophilicity.

The interplay of these groups means the molecule is neither extremely polar nor entirely nonpolar, suggesting that a single solvent might not be ideal, and a mixed solvent system could be highly effective.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to find a suitable recrystallization solvent for ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate?

A1: The initial step is to perform small-scale solubility tests with a range of solvents of varying polarities.[1][2] This will help you identify a solvent that dissolves your compound when hot but not when cold. A good starting point would be to test solvents like ethanol, isopropanol, ethyl acetate, toluene, and hexane.

Q2: Are there any recommended solvent systems for pyrazole derivatives like this one?

A2: For pyrazole derivatives, common solvent systems often include alcohols (like ethanol or methanol), acetone, and toluene.[3] Given the ethyl ester and cyclopentyl groups, a mixed solvent system is likely to be effective. Commonly used pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[1]

Q3: My compound is an oil at room temperature. Can I still use recrystallization?

A3: If your product is an oil, it may be due to impurities depressing the melting point.[4] It's also possible that the pure compound itself is a low-melting solid or an oil. First, ensure all solvent from the reaction has been removed under high vacuum.[4] If it remains an oil, attempting trituration with a non-polar solvent like hexane or cold ether might induce crystallization.[4] If successful, this solid can then be recrystallized.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate.

Issue 1: Poor or No Crystal Formation Upon Cooling

Q: I've dissolved my compound in a hot solvent and let it cool, but no crystals have formed. What should I do?

A: This is a common issue that can arise from several factors. Here is a systematic approach to troubleshoot this problem:

  • Too Much Solvent: You may have used an excessive amount of solvent, resulting in a solution that is not saturated upon cooling.[5][6]

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of your compound.[6] Then, allow it to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the compound is dissolved beyond its normal saturation point.[5]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[5]

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.[7]

    • Solution: If you are using a single solvent, you may need to add a "poor" solvent (one in which your compound is insoluble) to the solution to decrease the overall solubility. This is the principle behind using a mixed solvent system.

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

Q: When I cool the solution, my compound separates as an oil, not as solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to the solution being too concentrated or cooling too rapidly.

  • High Concentration of Impurities: Impurities can lower the melting point of your compound, making it more prone to oiling out.

    • Solution: Consider if a preliminary purification step, like passing a concentrated solution of your crude product through a small plug of silica gel, might be beneficial.

  • Solution Cooled Too Quickly: Rapid cooling can cause the compound to crash out of the solution as an oil.

    • Solution: Reheat the solution to redissolve the oil. You may need to add a small amount of additional solvent.[6] Then, allow the flask to cool slowly. You can insulate the flask to slow the cooling rate further.

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too high, causing the compound to dissolve at a temperature above its melting point.

    • Solution: Choose a solvent with a lower boiling point.[7]

Issue 3: Low Recovery of the Recrystallized Product

Q: I successfully obtained pure crystals, but my yield is very low. What could have gone wrong?

A: A low yield can be frustrating, but it is often preventable. Here are the most common causes:

  • Using Too Much Solvent: As mentioned earlier, excess solvent will lead to a significant portion of your product remaining in the mother liquor.[5][6]

    • Solution: Always use the minimum amount of hot solvent necessary to fully dissolve your compound.[5]

  • Premature Crystallization During Hot Filtration: If you had to filter out insoluble impurities from the hot solution, your product might have crystallized on the filter paper.

    • Solution: Use a heated filter funnel and pre-warm your receiving flask. Also, add a small excess of solvent before filtering to ensure the compound remains in solution. You can then boil off this excess solvent before cooling.

  • Washing with a Non-chilled Solvent: Washing the collected crystals with room temperature solvent can redissolve a significant amount of your product.

    • Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.[5][8]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Place approximately 20-30 mg of your crude ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL.[1]

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.[1]

  • Gently heat the test tubes that still contain undissolved solid in a warm water or sand bath.[1]

  • An ideal solvent will completely dissolve the compound upon heating.[7][8]

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • A good solvent will result in the formation of a significant amount of crystalline precipitate.

Table 1: Interpreting Solvent Screening Results

ObservationInterpretationNext Steps
Soluble at room temperatureSolvent is too "good."Not suitable for single-solvent recrystallization. May be used as the "good" solvent in a mixed pair.
Insoluble even when hotSolvent is too "poor."Not suitable for single-solvent recrystallization. May be used as the "poor" solvent in a mixed pair.
Sparingly soluble at room temp, fully soluble when hot, forms crystals on coolingIdeal Solvent. Proceed with a larger-scale recrystallization using this solvent.
Protocol 2: Recrystallization Using a Mixed Solvent System (e.g., Ethanol-Water)
  • Dissolve the crude ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate in the minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.[1]

  • Once fully dissolved, add water (the "poor" solvent) dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[1]

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol-water mixture.

  • Allow the crystals to air-dry completely.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_collection Collection start Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities present? cooling Slow Cooling to Room Temperature dissolve->cooling No insoluble impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered no_crystals Supersaturated or Too Much Solvent? start->no_crystals Identify Issue oiling_out Cooling Too Fast or Too Concentrated? start->oiling_out Identify Issue low_yield Excess Solvent or Wash Loss? start->low_yield Identify Issue add_seed Add Seed Crystal no_crystals->add_seed scratch Scratch Flask no_crystals->scratch reduce_volume Boil Off Solvent no_crystals->reduce_volume reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent slow_cool Cool Slowly reheat_add_solvent->slow_cool use_min_solvent Use Minimum Hot Solvent low_yield->use_min_solvent use_cold_wash Use Ice-Cold Wash Solvent low_yield->use_cold_wash

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • University of Toronto. (n.d.). Recrystallization, Filtration and Melting Point.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • University of California, Irvine. (n.d.). Recrystallization-1.pdf.
  • University of Massachusetts Lowell. (n.d.). Recrystallization.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • California State University, Los Angeles. (n.d.). Recrystallization1.
  • ResearchGate. (2018). Will my product recrystallize?.

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate

This technical support guide is intended for researchers, scientists, and drug development professionals working with ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate. This document provides in-depth information regarding t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate. This document provides in-depth information regarding the stability of this compound, particularly under basic conditions, and offers troubleshooting advice and experimental protocols to ensure the integrity of your research.

I. Frequently Asked Questions (FAQs): Understanding the Stability Profile

Q1: What is the expected stability of the ester functional group in ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate under basic conditions?

A1: The ethyl ester group of this compound is highly susceptible to hydrolysis under basic (alkaline) conditions. This is a classic organic chemistry reaction known as saponification, where the ester is cleaved to form the corresponding carboxylate salt (1-cyclopentyl-1H-pyrazole-3-carboxylate) and ethanol.[1] This reaction is generally irreversible, as the resulting carboxylate is deprotonated and thus, not susceptible to nucleophilic attack.

Q2: What is the underlying chemical mechanism for this instability?

A2: The instability is due to a well-understood base-catalyzed ester hydrolysis mechanism. The hydroxide ion (OH⁻), a strong nucleophile present in basic solutions, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) as a leaving group. The ethoxide subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion.

Q3: At what pH range should I expect to see significant degradation?

A3: Significant acceleration of ester hydrolysis is typically observed at pH values above 7. While the exact rate is compound-specific, it is advisable to maintain neutral or slightly acidic conditions (pH < 7) to minimize degradation. It is important to note that even seemingly neutral buffers can have a localized basic character that can promote hydrolysis over time.

Q4: Can temperature affect the stability of this compound?

A4: Yes, temperature plays a crucial role. An increase in temperature will accelerate the rate of hydrolysis. Therefore, for short-term storage of solutions, it is recommended to keep them at low temperatures (e.g., on ice or at 4°C). For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation.

Q5: Are there any formulation strategies to improve the stability of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate in solution?

A5: To enhance stability, consider the following:

  • pH Control: The most critical factor is maintaining a neutral to acidic pH. Use well-buffered systems in the desired pH range.

  • Solvent Selection: While aqueous buffers are common in biological assays, preparing stock solutions in anhydrous organic solvents like DMSO or DMF and diluting them into the aqueous medium immediately before use can minimize hydrolysis.

  • Low Temperature: Always handle and store solutions of the compound at the lowest practical temperature for your experiment.

  • Excipient Screening: If formulating, be aware that basic excipients can create microenvironments that promote hydrolysis.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses common problems that may arise during experiments involving ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate, likely stemming from its instability.

Observed Problem Potential Cause Recommended Solution(s)
Inconsistent or lower-than-expected biological activity The compound has degraded to its less active (or inactive) carboxylic acid form prior to or during the experiment.1. Prepare fresh solutions of the compound immediately before each experiment. 2. Verify the pH of all buffers and media used. Adjust to a pH below 7 if the experimental design allows. 3. Minimize the incubation time of the compound in aqueous media. 4. Perform a stability check of the compound under your specific experimental conditions (see Section III).
Appearance of an unexpected peak in analytical chromatograms (e.g., HPLC, LC-MS) The new peak likely corresponds to the 1-cyclopentyl-1H-pyrazole-3-carboxylic acid hydrolysis product.1. Confirm the identity of the new peak by co-injection with a synthesized standard of the carboxylic acid, if available. 2. If a standard is unavailable, collect the fraction corresponding to the new peak and characterize it by mass spectrometry. The expected mass will correspond to the loss of the ethyl group and the addition of a hydrogen atom.
Precipitate formation in the reaction mixture The carboxylic acid hydrolysis product may have different solubility properties than the parent ester, potentially leading to precipitation.1. Analyze the precipitate to confirm its identity. 2. If hydrolysis is confirmed, adjust the experimental conditions (pH, temperature) to minimize degradation. 3. Consider using a co-solvent to improve the solubility of both the parent compound and its potential degradants.
Difficulty in purifying the compound after a reaction in basic media The desired ester product is hydrolyzing during the basic workup.1. Use milder bases (e.g., K₂CO₃ instead of NaOH) and lower temperatures during the reaction and workup. 2. Minimize the time the compound is in contact with the basic aqueous phase. 3. Consider a non-aqueous workup if possible.

III. Experimental Protocols: Assessing Compound Stability

To quantitatively assess the stability of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate under your specific experimental conditions, a forced degradation study is recommended.[2][3]

A. Protocol for a Forced Hydrolysis Study under Basic Conditions

This protocol outlines a general procedure to determine the rate of hydrolysis of the target compound at a specific basic pH.

1. Materials and Reagents:

  • Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate

  • Anhydrous DMSO or DMF

  • Buffer of desired basic pH (e.g., 0.1 M phosphate buffer, pH 8.0)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Experimental Workflow:

Forced Hydrolysis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in anhydrous DMSO. C Initiate the reaction by diluting the stock solution into the pre-warmed buffer to a final concentration (e.g., 100 µg/mL). A->C B Prepare the desired basic buffer (e.g., pH 8.0) and bring to the target temperature (e.g., 37°C). B->C D At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture. C->D E Immediately quench the reaction in the aliquot by adding an equal volume of quenching solution (e.g., 1 M HCl). D->E F Analyze the quenched sample by a validated stability-indicating HPLC method. E->F G Calculate the percentage of the parent compound remaining at each time point. F->G

Caption: Workflow for assessing the stability of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate under basic conditions.

3. HPLC Method for Stability Analysis:

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products.[4]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 30% B, increasing to 95% B over 15 minutes) to ensure separation of the more polar carboxylic acid from the less polar ester.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where both the ester and the acid have significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL

4. Data Analysis and Presentation:

The percentage of the parent compound remaining at each time point is calculated relative to the initial concentration at time zero.

Table 1: Representative Stability Data for Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate in pH 8.0 Buffer at 37°C

Time (hours)Peak Area of Parent Compound% Parent Compound Remaining
01,250,000100.0
1987,50079.0
2775,00062.0
4481,25038.5
8187,50015.0
24< 12,500 (Below Limit of Quantitation)< 1.0

Note: The data in this table is illustrative and should be generated under your specific experimental conditions.

B. Troubleshooting the Stability Assay

Troubleshooting Stability Assay start Start Stability Assay problem Problem Encountered? start->problem no_degradation No degradation observed problem->no_degradation Yes rapid_degradation Degradation is too rapid problem->rapid_degradation Yes poor_separation Poor peak separation in HPLC problem->poor_separation Yes end Assay Optimized problem->end No solution1 Increase pH, temperature, or reaction time. no_degradation->solution1 solution2 Decrease pH, temperature, or use shorter time points. rapid_degradation->solution2 solution3 Optimize HPLC gradient, change mobile phase modifier, or try a different column. poor_separation->solution3 solution1->start Re-run solution2->start Re-run solution3->start Re-run

Caption: Decision workflow for troubleshooting the stability assay.

IV. References

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Huynh-Ba, K. (Ed.). (2009). Handbook of Stability Testing in Pharmaceutical Development. Springer.

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.

  • (1959). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 50(5), 301-306.

  • (n.d.). Stability Indicating Analytical Method Development and Validation.

  • Tepnel Pharma Services Limited. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 1(4), 170-175.

  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

  • (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

  • (n.d.). Handbook of Stability Testing in Pharmaceutical Development.

  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

  • ICH. (2010, February 2). Q1A(R2) Guideline.

  • Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

  • (n.d.). Stability Indicating Forced Degradation Studies.

  • (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

  • (n.d.). Stability Indicating Method Development & Validation. Eagle Analytical.

  • Henderson, T. J. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.

  • (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.

  • (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.

  • (2023, August 1). Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*. ACS Publications.

  • (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv.

  • (2020, September 25). Kinetic study of Ester hydrolysis. YouTube.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Technical Context Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate is a critical pharmacophore intermediate, often utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs) and other bioactive heterocycles.

The primary analytical challenge with this molecule is not structural verification, but regioisomeric differentiation . The alkylation of ethyl 1H-pyrazole-3-carboxylate with bromocyclopentane typically yields a mixture of two isomers:

  • The Target (1,3-isomer): Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate.

  • The Alternative (1,5-isomer): Ethyl 1-cyclopentyl-1H-pyrazole-5-carboxylate.

This guide provides a comparative analysis of these two isomers, demonstrating why standard 1D 1H NMR is often insufficient for conclusive assignment and establishing 2D NOESY as the requisite validation standard.

Comparative Analysis: Target vs. Alternative Isomer

In drug development, misassigning the regiochemistry of the pyrazole core can lead to months of wasted medicinal chemistry effort. Below is the objective comparison of the target product against its thermodynamic/kinetic alternative.

The Regioselectivity Problem

The pyrazole ring contains two nitrogen atoms.[1] Under basic alkylation conditions (


/DMF), the proton on 

is removed, creating an ambident nucleophile. Sterics and electronics dictate the ratio, but both isomers are often formed.

Regioselectivity Start Ethyl 1H-pyrazole-3-carboxylate Reagent + Bromocyclopentane (K2CO3, DMF) Target TARGET (1,3-Isomer) Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate (Sterically Favored) Start->Target Major Product Impurity ALTERNATIVE (1,5-Isomer) Ethyl 1-cyclopentyl-1H-pyrazole-5-carboxylate (Sterically Hindered) Start->Impurity Minor Product

Figure 1: Divergent synthesis pathways leading to the target 1,3-isomer and the 1,5-isomer alternative.

1D 1H NMR Comparison: The "Ambiguity Trap"

Relying solely on chemical shifts (


) is dangerous because the pyrazole protons (

and

) have very similar magnetic environments in both isomers.
FeatureTarget (1,3-Isomer)Alternative (1,5-Isomer)Analysis
H-4 Proton

ppm (d)

ppm (d)
Indistinguishable without pure standards.
H-5 / H-3 Proton

:

ppm (d)

:

ppm (d)
High Risk. Overlap is common.
N-CH (Cyclopentyl)

ppm (m)

ppm (m)
Diagnostic. The 1,5-isomer places the N-CH next to the ester carbonyl, causing a downfield anisotropic shift.
Ester Ethyl (

)

ppm (q)

ppm (q)
Low Utility. Minimal shift difference.

Expert Insight: While the N-CH shift is a good indicator, solvent effects (e.g.,


 vs. 

) can mask these differences. Self-Validation Rule: Never release a batch based on 1D NMR alone if the synthetic route allows for isomer formation.
The Definitive Solution: 2D NOESY Analysis

The only self-validating method is Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons close in space (


).
  • Target (1,3-Isomer): The

    
    -Cyclopentyl group is physically adjacent to the Pyrazole 
    
    
    
    proton.
    • Result: Strong NOE cross-peak between N-CH and Pyrazole H-5 .

  • Alternative (1,5-Isomer): The

    
    -Cyclopentyl group is adjacent to the Ester  group. The Pyrazole 
    
    
    
    is far away.
    • Result:NO cross-peak between N-CH and Pyrazole aromatic protons. Possible NOE between N-CH and Ester

      
      .
      

NOE_Logic cluster_0 Target (1,3-Isomer) cluster_1 Alternative (1,5-Isomer) N_Cyclo N-Cyclopentyl (H) H5 Pyrazole H-5 N_Cyclo->H5 Strong NOE Signal (< 3 Angstroms) N_Cyclo_Alt N-Cyclopentyl (H) Ester Ester (OCH2) N_Cyclo_Alt->Ester Weak/Medium NOE H3 Pyrazole H-3 N_Cyclo_Alt->H3 NO SIGNAL (> 5 Angstroms)

Figure 2: Spatial relationships defining the NOE correlations for definitive structural assignment.

Experimental Protocol

To ensure reproducibility and high-resolution data for publication or regulatory filing, follow this optimized protocol.

Sample Preparation
  • Solvent:

    
     (99.8% D) is preferred for resolution. Use 
    
    
    
    only if solubility is an issue, as the water peak (
    
    
    3.33) often obscures cyclopentyl multiplets.
  • Concentration: 10–15 mg of compound in 0.6 mL solvent. High concentration is required for clear 2D NOESY signals within a reasonable scan time.

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (

    
    ) which cause line broadening.
    
Acquisition Parameters (Bruker/Varian 400 MHz+)
  • 1D 1H NMR:

    • Pulse Sequence:zg30 (30° excitation pulse).

    • Relaxation Delay (D1): Set to

      
       seconds. The pyrazole protons can have long 
      
      
      
      relaxation times; insufficient D1 leads to poor integration ratios.
    • Scans (NS): 16 or 32.

  • 2D NOESY:

    • Mixing Time (D8): 400–600 ms. (Optimization: 500 ms is the "sweet spot" for small molecules like pyrazoles).

    • Points: 2048 (F2) x 256 (F1).

Comprehensive Data Summary

The following data represents the Target (1,3-isomer) in


.
Chemical Shift Table (Reference Data)
PositionTypeShift (

ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
H-5 Ar-H7.48 Doublet (d)2.31HDeshielded by adjacent N1; NOE to Cyclopentyl.
H-4 Ar-H6.75 Doublet (d)2.31HShielded; characteristic pyrazole doublet.
N-CH Methine4.65 Pentet-like (m)7.01HDistinctive shift for N-alkylation.

Ester4.38 Quartet (q)7.12HTypical ethyl ester region.
Cyclopentyl

2.15 – 1.70 Multiplets-8HComplex overlap; integrates to 8 protons.

Ester1.39 Triplet (t)7.13HTypical methyl triplet.

Note: Data derived from high-field analysis of analogous 1-alkyl-pyrazole-3-carboxylates [1, 2]. Exact shifts may vary by


 ppm depending on concentration.

References

  • Regioselectivity of Pyrazole Alkylation: Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: The Journal of Organic Chemistry (ACS).[2] URL:[Link]

  • NMR of Pyrazole Isomers: Title: 1H NMR Chemical Shifts of Pyrazoles and their Regioisomers. Source: Royal Society of Chemistry (RSC) & ChemSpider. URL:[Link]

  • General NMR Shift Database: Title: 1H NMR Chemical Shifts (Oregon State University). Source: Oregon State University / AIST Spectral Database. URL:[Link]

Sources

Validation

FTIR Analysis of Pyrazole Ester Carbonyls: A Technical Comparison Guide

This guide details the FTIR analysis of pyrazole ester carbonyl groups, specifically distinguishing them from aliphatic and other aromatic esters through vibrational spectroscopy. Executive Summary Target Analyte: Pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the FTIR analysis of pyrazole ester carbonyl groups, specifically distinguishing them from aliphatic and other aromatic esters through vibrational spectroscopy.

Executive Summary

Target Analyte: Pyrazole-carboxylate esters (Regioisomers: 3-, 4-, and 5-positions).[1][2][3] Primary Diagnostic Band: Carbonyl (C=O) Stretching Vibration.[2][3][4] Typical Wavenumber Range: 1700–1735 cm⁻¹ (Solid state/Liquid film).[2][3] Key Differentiator: Pyrazole esters exhibit a red shift (lower wavenumber) of 15–30 cm⁻¹ compared to non-conjugated aliphatic esters due to ring conjugation and potential hydrogen bonding.[3]

Mechanistic Insight: Why the Shift Occurs?

The vibrational frequency of the carbonyl group is governed by the bond order of the C=O bond. In pyrazole esters, two primary electronic factors reduce this bond order, causing a shift to lower wavenumbers (red shift) compared to aliphatic esters.

A. Resonance Delocalization (Mesomeric Effect)

The pyrazole ring is electron-rich (excess


-electrons).[2][3]
  • 4-Position Esters: The lone pair on the pyrrole-like nitrogen (

    
    ) donates electron density into the ring system. This density is delocalized onto the carbonyl oxygen at the 4-position, significantly increasing the single-bond character of the C=O bond.
    
  • 3/5-Position Esters: These are conjugated with the imine-like (

    
    ) system.[2][3] While still conjugated, the effect is often slightly less pronounced than at the electron-rich 4-position, leading to marginally higher frequencies than 4-esters but still lower than aliphatic ones.[2]
    
B. Hydrogen Bonding (The Broadening Factor)

Unlike benzoate esters, pyrazole esters possess an acidic


 proton (in unsubstituted tautomers).
  • Intermolecular H-bonding: The

    
     interaction weakens the C=O bond, further lowering the frequency and broadening the peak shape.
    
C. Visualizing the Electronic Effects

The following diagram illustrates the resonance contributions that lower the C=O frequency.

PyrazoleResonance cluster_0 Electronic Factors Affecting C=O Frequency cluster_1 Observed Spectral Outcome N1 Pyrazole N1 (NH) Lone Pair Donor Ring Aromatic Pi-System N1->Ring +M Effect C4 C4 Position (Electron Rich) Ring->C4 Delocalization CO Ester Carbonyl (C=O) C4->CO Conjugation (Lowers Bond Order) Shift Red Shift (-20 to -30 cm⁻¹) CO->Shift Result Broad Band Broadening (if H-bonding present) CO->Broad Result

Figure 1: Mechanistic pathway of electron density delocalization from the pyrazole ring to the ester carbonyl, resulting in reduced vibrational frequency.

Comparative Analysis: Pyrazole Esters vs. Alternatives

The following data compares the pyrazole ester carbonyl stretch against standard aliphatic and aromatic alternatives.

Table 1: Comparative FTIR Wavenumbers (C=O Stretch)
Compound ClassSpecific ExampleC=O[1][2][4][5][6][7][8][9][10][11][12] Frequency (cm⁻¹)Spectral Character
Aliphatic Ester Ethyl Acetate1745 – 1755 Sharp, intense.[2][3] No conjugation.
Aromatic Ester Ethyl Benzoate1720 – 1730 Sharp.[2][3] Conjugation with phenyl ring lowers frequency.[2][3][11]
Pyrazole-4-Ester Ethyl 4-pyrazolecarboxylate1710 – 1726 Intense.[2][3] Often lower than benzoates due to strong electron donation from N1.[2][3]
Pyrazole-3/5-Ester Ethyl 3-pyrazolecarboxylate1725 – 1740 Intense.[2][3] Conjugated, but slightly higher than 4-isomer.[2][3]
Amide Pyrazole-4-carboxamide1650 – 1690 Broad.[2][3] Significantly lower due to N-C=O resonance (Amide I band).
Key Diagnostic Nuances[1][2][13]
  • Vs. Benzoates: Pyrazole esters appear in a similar region to benzoates (1720s) but can be distinguished by the presence of N-H stretching bands (3100–3400 cm⁻¹) if the pyrazole nitrogen is unsubstituted.

  • Vs. Aliphatic Esters: A shift of >20 cm⁻¹ is a definitive confirmation of conjugation.[2][3] If your synthesized "pyrazole ester" shows a band at 1750 cm⁻¹, the conjugation is likely broken (e.g., sp³ carbon insertion) or the ring is not aromatic.

  • Regioisomerism (3- vs 4-):

    • 4-Esters often absorb at the lower end (1710–1720 cm⁻¹) due to the "enamine-like" conjugation.[2]

    • 3-Esters often absorb slightly higher (1725–1735 cm⁻¹) due to the "imine-like" environment.[2]

Experimental Protocol: High-Resolution Acquisition

To accurately resolve these shifts (often only 10–15 cm⁻¹ difference), precise sample preparation is required.[3]

Method A: Attenuated Total Reflectance (ATR) – Recommended for Rapid Screening
  • Suitability: Solid powders or neat oils.[2][3]

  • Protocol:

    • Clean the crystal (Diamond/ZnSe) with isopropanol; ensure background is flat.[3]

    • Place ~5 mg of sample on the crystal.

    • Apply high pressure using the anvil to ensure intimate contact (critical for solid pyrazoles).[3]

    • Note: ATR typically shifts peaks by -2 to -4 cm⁻¹ compared to transmission modes due to anomalous dispersion.[2][3] Report as "ATR-FTIR".[2][3][13]

Method B: KBr Pellet – Recommended for Structural Confirmation[2][3]
  • Suitability: Crystalline solids; best for observing H-bonding effects.[2][3]

  • Protocol:

    • Mix sample with dry KBr powder in a 1:100 ratio.[2][3]

    • Grind into a fine, homogenous powder (excessive grinding may absorb moisture).[2][3]

    • Press at 8–10 tons for 2 minutes to form a transparent pellet.

    • Advantage: Provides the sharpest resolution of the Carbonyl band and clearly displays the N-H stretch region without solvent interference.

Method C: Solution Cell (CCl₄ or CHCl₃) – Advanced
  • Purpose: To distinguish intramolecular vs. intermolecular H-bonding.

  • Protocol:

    • Dissolve sample in dry CCl₄ (non-polar, no H-bonding).[2][3]

    • Acquire spectrum.[2][3][4][11][12][14][15]

    • Analysis: If the C=O band shifts to a higher frequency (~1735 cm⁻¹) compared to the solid state, the solid-state value was lowered by intermolecular H-bonding.

Decision Workflow for Spectral Interpretation

Use this logic flow to confirm the identity of your pyrazole ester intermediate.

SpectralLogic Start Acquire FTIR Spectrum (1600-1800 cm⁻¹) Check1 Is C=O Band > 1740 cm⁻¹? Start->Check1 ResultAliphatic Likely Aliphatic Ester (No Conjugation) Check1->ResultAliphatic Yes Check2 Is C=O Band 1710-1735 cm⁻¹? Check1->Check2 No Check3 Check 3100-3400 cm⁻¹ Region Check2->Check3 Yes ResultBenzoate Aromatic Ester (Benzoate) (No N-H bands) Check3->ResultBenzoate No N-H Peaks ResultPyrazole Pyrazole Ester Confirmed (N-H bands present) Check3->ResultPyrazole Sharp/Broad N-H Peaks

Figure 2: Logical decision tree for distinguishing pyrazole esters from aliphatic and standard aromatic esters based on C=O and N-H bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard reference for carbonyl shifts).

  • National Institute of Standards and Technology (NIST). (2023).[2][3] Infrared Spectrum of Ethyl 3-methylpyrazole-5-carboxylate. NIST Chemistry WebBook.[2][3] Link

  • Sigma-Aldrich. (2024).[2][3] Ethyl 4-pyrazolecarboxylate Product Specification and Spectral Data. Link

  • Socrates, G. (2001).[2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2][3][4] (Authoritative source for heterocyclic ester shifts).

  • PubChem. (2024).[2][3] Ethyl 4-pyrazolecarboxylate Compound Summary. National Library of Medicine.[2][3] Link

Sources

Comparative

Structural Optimization Guide: N1-Cyclopentyl vs. N1-Ethyl Pyrazole Derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.[1][2] Executive Summary: The Steric-Lipophilic Trade-off In the rational design of pyrazole-based...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.[1][2]

Executive Summary: The Steric-Lipophilic Trade-off

In the rational design of pyrazole-based pharmacophores, the N1-substituent acts as a critical "anchor" that dictates both the orientation of the scaffold within the binding pocket and the molecule's overall ADME profile. This guide compares two common aliphatic substitutions: the flexible, small 1-ethyl group and the bulky, lipophilic 1-cyclopentyl group.[1]

Core Insight: While 1-ethyl substitution offers a lower molecular weight and reduced lipophilicity (beneficial for Ligand Efficiency), 1-cyclopentyl derivatives consistently outperform ethyl analogs in potency when targeting deep hydrophobic pockets (e.g., CB1 receptors, PDE4, and specific Kinase ATP-binding sites).[1] This is driven by the "Hydrophobic Clamp" effect, where the cycloalkyl ring displaces high-energy water molecules and maximizes Van der Waals contacts.

Physicochemical & Structural Comparison

Before analyzing biological data, it is essential to quantify the structural differences that drive bioactivity.[1]

Feature1-Ethyl Pyrazole 1-Cyclopentyl Pyrazole Medicinal Chemistry Implication
Steric Bulk (Molar Refractivity) ~10.3 cm³/mol~22.1 cm³/molCyclopentyl fills larger hydrophobic pockets (e.g., ATP gatekeeper regions).[1]
Lipophilicity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

cLogP)
Baseline+0.8 to +1.1Cyclopentyl significantly increases permeability but risks solubility issues.
Rotatable Bonds 11 (Bond between N1-C1')Cyclopentyl is semi-rigid (envelope conformation), reducing entropic penalty upon binding.[1]
Metabolic Liability N-Dealkylation (Oxidation)Hydroxylation (CYP3A4)Cyclopentyl is prone to oxidation at the C3/C4 position of the ring.

Case Study A: Cannabinoid Receptor 1 (CB1) Antagonists

Context: CB1 antagonists (like Rimonabant) require a bulky hydrophobic group to stabilize the inactive receptor conformation.

The Biological Data

Research into diaryl-pyrazole-3-carboxamides demonstrates a clear SAR trend when comparing N1-alkyl chains against N1-cycloalkyls. The receptor's binding pocket contains a lipophilic crevice that accommodates the N1-substituent.

Comparative Performance Trends (Derived from SAR data [1]):

Substituent

(CB1 Affinity)
Selectivity (CB1 vs CB2)Interpretation
1-Ethyl 45 - 120 nMModerateThe ethyl group is too small to fully occupy the lipophilic sub-pocket, leading to weaker hydrophobic interactions.[1]
1-Cyclopentyl 2 - 8 nM High The cyclopentyl group provides optimal steric occupancy, mimicking the phenyl ring of Rimonabant without the

-stacking liability.
Mechanism of Action

The cyclopentyl group engages in extensive hydrophobic interactions with residues such as Phe102 and Met103 in the transmembrane helix. The ethyl group, lacking the necessary volume, leaves a "solvation hole"—a water-filled void that destabilizes the ligand-receptor complex.[1]

Case Study B: Kinase Inhibition (HPK1 & CDK)

Context: In ATP-competitive inhibitors, the N1-substituent often orients towards the solvent front or a hydrophobic back-pocket, depending on the specific kinase architecture.[1]

The Biological Data

In Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, macrocyclic and pyrazole-based scaffolds show that "bigger is not always better," but "rigid is better than flexible" [2].[1]

  • 1-Ethyl: Often used to lower Molecular Weight (MW) and improve Ligand Lipophilicity Efficiency (LLE). However, it frequently suffers from lower potency due to a lack of shape complementarity.[1][2]

  • 1-Cyclopentyl: Frequently used to target the "Gatekeeper" residue. If the gatekeeper is small (e.g., Threonine), the cyclopentyl group fits snugly.[1]

Decision Logic:

  • Use Ethyl if: The target kinase has a bulky gatekeeper residue (e.g., Methionine) that would sterically clash with a cyclopentyl ring.[1]

  • Use Cyclopentyl if: You need to displace water from a hydrophobic pocket to gain potency (<10 nM).

Visualization: SAR Decision Pathways

The following diagram outlines the logical flow for selecting between Ethyl and Cyclopentyl during Lead Optimization.

SAR_Decision_Tree Start Start: Pyrazole Scaffold Optimization Check_Pocket Analyze Binding Pocket Volume Start->Check_Pocket Small_Pocket Restricted/Shallow Pocket (e.g., Bulky Gatekeeper) Check_Pocket->Small_Pocket Volume < 50 ų Large_Pocket Deep Hydrophobic Pocket (e.g., CB1, PDE4) Check_Pocket->Large_Pocket Volume > 80 ų Select_Ethyl Select 1-Ethyl (Prioritize LE & Solubility) Small_Pocket->Select_Ethyl Check_Solubility Check Solubility/LogP Large_Pocket->Check_Solubility Check_Solubility->Select_Ethyl LogP > 4.0 (Risk) Metabolic_Risk Metabolic Liability? (CYP Oxidation) Check_Solubility->Metabolic_Risk LogP Acceptable Select_Cyclo Select 1-Cyclopentyl (Prioritize Potency & Affinity) Metabolic_Risk->Select_Cyclo Low Clearance Modify_Cyclo Modify Cyclopentyl (Add F/OH or switch to Cyclopropyl) Metabolic_Risk->Modify_Cyclo High Clearance

Caption: Decision tree for N1-substituent selection based on pocket topology and ADME constraints.

Experimental Protocols (Self-Validating Systems)

To objectively compare these derivatives, you must synthesize them using a parallel track and evaluate them in a controlled assay.[1][2]

A. Synthesis: Regioselective N-Alkylation

Objective: Synthesize 1-ethyl and 1-cyclopentyl pyrazoles from a common intermediate to ensure the only variable is the N-substituent.

  • Starting Material: 3,5-disubstituted-1H-pyrazole (Core Scaffold).[1]

  • Reagents:

    • Path A (Ethyl): Ethyl Iodide (1.2 eq), Cs₂CO₃ (2.0 eq), DMF.[1]

    • Path B (Cyclopentyl): Cyclopentyl Bromide (1.5 eq), Cs₂CO₃ (2.0 eq), DMF, 60°C (Heating required due to steric hindrance of secondary halide).[1]

  • Procedure:

    • Dissolve pyrazole in anhydrous DMF.

    • Add Cesium Carbonate and stir for 30 min (Deprotonation).

    • Add respective alkyl halide.[1]

    • Monitor via TLC/LC-MS. Note: Cyclopentyl reaction will be slower (4-12h) compared to Ethyl (1-2h).[1]

    • Validation Check: Use NOESY NMR to confirm N1 vs N2 regioselectivity. The cyclopentyl protons will show NOE correlation with the C5-substituent of the pyrazole [3].

B. Bioassay: ADP-Glo Kinase Assay (Generic Protocol)

Objective: Quantify IC50 values.[3]

  • Reagents: Kinase Enzyme (e.g., HPK1), Substrate (Myelin Basic Protein), ATP (at Km), Test Compounds (Ethyl/Cyclopentyl variants).[1]

  • Workflow:

    • Prepare 10-point serial dilutions of compounds in DMSO.

    • Incubate Kinase + Substrate + Compound for 15 min.

    • Add ATP to initiate reaction (60 min at RT).[1]

    • Add ADP-Glo Reagent (Terminates kinase, depletes ATP).[1]

    • Add Kinase Detection Reagent (Converts ADP to Luciferin).[1]

    • Read: Luminescence.

  • Data Analysis: Plot RLU vs. Log[Concentration]. Calculate Z-factor (must be > 0.5 for valid assay).[1]

Synthetic Workflow Diagram

Synthesis_Workflow Scaffold 1H-Pyrazole Core Base Cs2CO3 / DMF Scaffold->Base Split Split Batch Base->Split Ethyl_Rxn Rxn A: Ethyl Iodide (RT, 2h) Split->Ethyl_Rxn Cyclo_Rxn Rxn B: Cyclopentyl Bromide (60°C, 12h) Split->Cyclo_Rxn Workup Aq. Workup & Extraction Ethyl_Rxn->Workup Cyclo_Rxn->Workup Purification Flash Chromatography (Sep. Regioisomers) Workup->Purification Validation NOESY NMR Validation Purification->Validation

Caption: Parallel synthesis workflow for generating N1-substituted pyrazole libraries.

References

  • Mathangi Krishnamurthy, et al. (2004).[1] Synthesis, biological evaluation, and structural studies on N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands.[1][2][4] Bioorganic & Medicinal Chemistry.[3][5][6][7]

  • Wang, Y., et al. (2021).[1] Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors.[3] European Journal of Medicinal Chemistry.[2] [1]

  • L. Knorr. (1883).[1][8] Einwirkung von Acetessigester auf Phenylhydrazin.[1] Berichte der deutschen chemischen Gesellschaft.[1] (Foundational reference for Pyrazole synthesis).

  • Meanwell, N. A. (2011).[1] The influence of bioisosteres in drug design: tactical applications. Burger's Medicinal Chemistry and Drug Discovery.[2]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.[3][9] (Relevant comparison of cycloalkyl vs alkyl properties).

Sources

Validation

Foreword: The Significance of Pyrazole Scaffolds in Modern Drug Development

A Comparative Guide to the Structural Elucidation of Pyrazole Carboxylates for Drug Discovery Professionals A Technical Guide to the Crystal Structure Analysis of Ethyl 1-Aryl/Alkyl-1H-pyrazole-3-carboxylates and Their A...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structural Elucidation of Pyrazole Carboxylates for Drug Discovery Professionals

A Technical Guide to the Crystal Structure Analysis of Ethyl 1-Aryl/Alkyl-1H-pyrazole-3-carboxylates and Their Analogs

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous blockbuster drugs and promising clinical candidates.[1] Their versatile five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][3] The precise three-dimensional arrangement of substituents on the pyrazole ring is paramount to their therapeutic efficacy and target specificity. Consequently, single-crystal X-ray diffraction stands as an indispensable tool for the definitive structural characterization of these vital compounds.[4][5][6]

This guide provides a comprehensive technical overview of the crystal structure analysis of pyrazole carboxylates, a key subclass of pyrazole derivatives. While a specific crystal structure for ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate is not publicly available as of this writing, we will present a detailed analysis of closely related and well-documented analogs. This comparative approach will equip researchers, scientists, and drug development professionals with an in-depth understanding of the structural characteristics, intermolecular interactions, and experimental methodologies pertinent to this important class of molecules.

The Archetypal Structure: A Case Study of a Substituted Pyrazole Carboxylate

To illustrate the fundamental principles of pyrazole carboxylate crystallography, we will examine the crystal structure of a representative analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[7] This compound provides a clear example of the key structural features and intermolecular forces that govern the solid-state packing of this class of molecules.

Table 1: Crystallographic Data for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [7]

ParameterValue
Chemical FormulaC₁₁H₁₀N₂O₃
Molecular Weight218.2 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5408(16)
b (Å)9.5827(16)
c (Å)11.580(2)
β (°)105.838(3)
Volume (ų)1018.5(3)
Z4
Density (calculated) (mg/cm³)1.423

The molecular structure reveals a dihedral angle of 60.83(5)° between the phenyl and pyrazole rings, indicating a non-planar conformation.[7] The carboxylate group, however, lies nearly in the plane of the pyrazole ring.[7] This spatial arrangement is a critical determinant of the molecule's ability to interact with biological targets.

Comparative Structural Analysis: Insights from Related Pyrazole Derivatives

The solid-state architecture of pyrazole derivatives is heavily influenced by the nature and position of their substituents. By comparing the crystal structures of various analogs, we can gain a deeper understanding of structure-property relationships.

2.1. The Influence of Halogenation on Crystal Packing

Studies on 4-halogenated-1H-pyrazoles demonstrate that the type of halogen substituent can dictate the supramolecular assembly.[8] For instance, 4-bromo- and 4-chloro-1H-pyrazole are isostructural and form trimeric hydrogen-bonding motifs, while the fluoro and iodo analogs form non-isostructural catemeric chains.[8] These differences in hydrogen bonding patterns can significantly impact physical properties such as solubility and melting point.

2.2. The Role of Aromatic Substituents and π-π Stacking

In pyrazoles with aryl substituents, C-H···π and π-π stacking interactions often play a crucial role in stabilizing the crystal lattice.[4][9] For example, in the crystal structure of 4-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole, C-H···π interactions are the dominant stabilizing force.[4] The relative orientation of the aromatic rings, as determined by X-ray diffraction, is therefore of great interest in the design of new materials and therapeutics.

Table 2: Comparison of Key Structural Features in Selected Pyrazole Derivatives

CompoundKey SubstituentsDominant Intermolecular InteractionsReference
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylatePhenyl, Hydroxy, CarboxylateO-H···N and C-H···O hydrogen bonds[7]
4-Iodo-1H-pyrazoleIodoN-H···N hydrogen bonds (catemeric chains)[8]
4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazoleDiphenylC-H···π interactions[4]
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylateNitrophenyl, Trifluoromethyl, CarboxylateC-H···O hydrogen bonds and π-π stacking[10]

Experimental Workflow for Crystal Structure Determination

The following section outlines a detailed, field-proven protocol for the determination of the crystal structure of a novel pyrazole carboxylate, such as ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate.

Synthesis and Purification

The synthesis of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate would typically involve a cyclocondensation reaction. A common route is the reaction of a β-ketoester with a substituted hydrazine.[1][2]

Synthesis_Workflow cluster_reaction Reaction reagent1 Ethyl 2,4-dioxo-4-cyclopentylbutanoate reaction Cyclocondensation reagent1->reaction reagent2 Hydrazine hydrate reagent2->reaction solvent Glacial Acetic Acid solvent->reaction Reflux product Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate purification Recrystallization product->purification final_product Single Crystals for XRD purification->final_product Pure Crystals reaction->product Crude Product

Caption: Synthetic workflow for a pyrazole carboxylate.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[11] A systematic approach using various solvents and crystallization techniques is recommended.

Protocol for Crystallization Screening:

  • Solvent Selection: Begin with a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane).

  • Slow Evaporation: Prepare a nearly saturated solution of the purified compound in a chosen solvent in a small vial. Loosely cap the vial to allow for slow evaporation over several days.

  • Vapor Diffusion: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Slowly cool a saturated solution from an elevated temperature to room temperature, and then to a lower temperature (e.g., 4°C).

X-ray Diffraction Data Collection

Modern single-crystal X-ray diffractometers provide a powerful and often automated means of data collection.[6]

XRD_Workflow start Mount Crystal on Goniometer center Center Crystal in X-ray Beam start->center unit_cell Determine Unit Cell and Crystal System center->unit_cell data_collection Collect Diffraction Data (Full Sphere) unit_cell->data_collection integration Integrate Reflection Intensities data_collection->integration scaling Scale and Merge Data integration->scaling structure_solution Solve Structure (e.g., Direct Methods) scaling->structure_solution refinement Refine Structure (Full-matrix least-squares on F²) structure_solution->refinement validation Validate Structure and Generate Report refinement->validation end Final Crystallographic Information File (CIF) validation->end

Caption: Single-crystal X-ray diffraction workflow.

Structure Solution and Refinement

Specialized software is used to solve and refine the crystal structure from the collected diffraction data.[5] The process involves determining the positions of the atoms in the unit cell and refining their parameters to achieve the best fit with the experimental data.

Alternative and Emerging Techniques

While single-crystal X-ray diffraction is the gold standard, other techniques can provide valuable structural information, particularly when suitable single crystals cannot be obtained.[11][12]

  • Powder X-ray Diffraction (PXRD): This technique is useful for analyzing polycrystalline materials and can be used for phase identification, purity assessment, and, in some cases, structure solution.[13]

  • Microcrystal Electron Diffraction (MicroED): A powerful emerging technique that can determine high-resolution structures from nanocrystals, which are often too small for conventional X-ray diffraction.[14][15]

Conclusion and Future Directions

The structural elucidation of pyrazole carboxylates is a critical component of modern drug discovery and development. A thorough understanding of their three-dimensional structures and intermolecular interactions provides invaluable insights for the rational design of new therapeutic agents with improved efficacy and safety profiles. While a specific crystal structure for ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate remains to be determined, the comparative analysis and detailed experimental protocols presented in this guide offer a robust framework for the characterization of this and other novel pyrazole derivatives. The continued advancement of crystallographic techniques, such as MicroED, promises to further accelerate the pace of discovery in this exciting field.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]

  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. [Link]

  • Microcrystal Electron Diffraction of Small Molecules. JoVE. [Link]

  • X-Ray mapping in heterocyclic design. X-Ray diffraction study of the derivatives 5-amide-4,6-dimethylpyridone-2. IUCr Journals. [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones. MDPI. [Link]

  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS. [Link]

  • Microcrystal Electron Diffraction of Small Molecules. PMC - NIH. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid. PMC. [Link]

  • Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. PMC. [Link]

  • X-ray mapping in heterocyclic design: VI. X-ray diffraction study of 3-(isonicotinoyl)-2-oxooxazolo[3,2-a]pyridine and the product of its hydrolysis. Springer. [Link]

  • Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. De Gruyter. [Link]

  • The crystal structure of diaqua-bis[5-(4-methylphenyl)-1H-pyrazole-3-carboxylato-κN,O]-cobalt(II), C11H11Co0.5N2O3. ResearchGate. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Manipal Academy of Higher Education. [Link]

  • The crystal structure of ethyl 1-(4-nitrophenyl)-5- (trifluoromethyl)-1H-pyrazole-4-carboxylate. Universität Wien. [Link]

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. IntechOpen. [Link]

  • Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.